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  • Product: (1-(Thiazol-2-yl)piperidin-3-yl)methanol
  • CAS: 1248995-31-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol: A Mechanistic and Methodological Whitepaper

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Guide & Protocol Whitepaper Executive Summary The incorporation of the 2-aminothiazole motif into saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

The incorporation of the 2-aminothiazole motif into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Compounds featuring this scaffold are frequently investigated as kinase inhibitors (e.g., CDK5), P2X3 receptor antagonists, and epigenetic modulators [1, 4]. The synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol presents a classic challenge in chemoselective C–N bond formation. The goal is to selectively couple the secondary amine of piperidin-3-ylmethanol to the C2 position of a thiazole ring without requiring transient protection of the primary hydroxyl group.

This whitepaper evaluates the two primary synthetic pathways for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . By analyzing the causality behind reagent selection, reaction kinetics, and thermodynamic controls, this guide provides self-validating protocols designed for high-yield, scalable execution.

Retrosynthetic Analysis & Strategic Pathways

The retrosynthetic disconnection of (1-(Thiazol-2-yl)piperidin-3-yl)methanol naturally cleaves the C–N bond between the thiazole core and the piperidine ring. This dictates the use of 2-bromothiazole (the electrophile) and piperidin-3-ylmethanol (the nucleophile).

SynthesisWorkflow SM1 2-Bromothiazole (Electrophile) Cond1 Route A: SNAr K2CO3, DMF, 100°C SM1->Cond1 Cond2 Route B: Buchwald-Hartwig Pd2(dba)3, Xantphos, t-BuONa SM1->Cond2 SM2 Piperidin-3-ylmethanol (Nucleophile) SM2->Cond1 SM2->Cond2 Product (1-(Thiazol-2-yl)piperidin-3-yl)methanol Target Scaffold Cond1->Product  Thermodynamic Control Cond2->Product  Kinetic Control

Figure 1: Retrosynthetic workflow and divergent synthetic pathways for the target scaffold.
Chemoselectivity Rationale

A critical aspect of this synthesis is chemoselectivity. Piperidin-3-ylmethanol contains both a secondary aliphatic amine and a primary alcohol. According to Mayr's nucleophilicity scale, the secondary amine of piperidine is orders of magnitude more nucleophilic than the primary hydroxyl group [3]. Consequently, whether proceeding via SNAr or cross-coupling, the C–N bond formation outcompetes C–O bond formation, eliminating the need for costly and time-consuming protecting group chemistry (e.g., TBS or Benzyl ethers).

Mechanistic Rationale (E-E-A-T)

Route A: Nucleophilic Aromatic Substitution (SNAr)

The C2 position of 2-bromothiazole is highly electron-deficient. It is flanked by an electronegative nitrogen atom and a sulfur atom, which synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When piperidin-3-ylmethanol attacks the C2 position, it forms a transient, zwitterionic Meisenheimer complex [3]. The use of a polar aprotic solvent like DMF is non-negotiable here; it stabilizes the highly polar transition state. A mild inorganic base (K2CO3) is utilized to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the piperidine starting material, which would otherwise stall the reaction.

SNArMechanism Step1 Reactants 2-Bromothiazole + Amine Step2 Nucleophilic Attack at C2 Position Step1->Step2 Step3 Meisenheimer Complex (Zwitterion) Step2->Step3 Rate Determining Step4 Rearomatization & Bromide Elimination Step3->Step4 Step5 Target Product Step4->Step5 Fast

Figure 2: Stepwise SNAr mechanism highlighting the Meisenheimer intermediate.
Route B: Buchwald-Hartwig Amination

While SNAr is cost-effective, it often requires high temperatures (100–120 °C), which can lead to trace oxidation or degradation of the amine [2]. The Buchwald-Hartwig amination provides a kinetically controlled, milder alternative [1]. Using Pd2(dba)3 as a precatalyst and Xantphos as a ligand is highly deliberate. Xantphos is a bidentate phosphine ligand with a wide "bite angle" (~111°). This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step—the most challenging phase of C–N bond formation [4]. This allows the reaction to proceed at lower temperatures with near-quantitative yields.

Self-Validating Experimental Protocols

Protocol A: SNAr Methodology (Scale-Up Optimized)

Objective: Synthesize the target molecule using cost-effective reagents under thermodynamic control.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromothiazole (1.64 g, 10.0 mmol, 1.0 eq) and piperidin-3-ylmethanol (1.38 g, 12.0 mmol, 1.2 eq).

  • Solvent & Base: Suspend the reactants in anhydrous DMF (20 mL). Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 eq). Causality: Finely powdering the base increases surface area, accelerating the deprotonation of the intermediate.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 14 hours.

  • Validation (In-Process): Monitor via TLC (Eluent: 9:1 DCM/MeOH). The starting 2-bromothiazole (Rf ~0.8) should disappear, replaced by a lower-running, UV-active product spot (Rf ~0.3).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) to dissolve inorganic salts and partition the DMF. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to completely remove residual DMF. Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM) to yield the product as a pale yellow solid.

Protocol B: Buchwald-Hartwig Methodology (High-Fidelity)

Objective: Achieve maximum yield and purity using transition-metal catalysis.

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-bromothiazole (1.64 g, 10.0 mmol, 1.0 eq), Pd2(dba)3 (0.23 g, 0.25 mmol, 2.5 mol%), Xantphos (0.29 g, 0.5 mmol, 5 mol%), and sodium tert-butoxide (1.34 g, 14.0 mmol, 1.4 eq).

  • Addition: Seal the flask with a septum, remove from the glovebox, and inject anhydrous 1,4-Dioxane (25 mL) followed by piperidin-3-ylmethanol (1.27 g, 11.0 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the mixture to 85 °C for 6 hours.

  • Validation (In-Process): LC-MS analysis should indicate complete consumption of the starting material with a dominant mass peak corresponding to [M+H]+ = 199.1.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the crude mixture through a pad of Celite to remove palladium black and insoluble salts. Causality: Removing Pd early prevents product degradation during concentration.

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, 2-8% MeOH in DCM) to yield the product as an off-white solid.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters and comparative outcomes of both synthetic routes, allowing process chemists to select the appropriate method based on project constraints (budget vs. purity).

ParameterRoute A: SNArRoute B: Buchwald-Hartwig
Electrophile 2-Bromothiazole2-Bromothiazole
Nucleophile Equivalents 1.2 eq1.1 eq
Catalyst / Ligand NonePd2(dba)3 (2.5 mol%) / Xantphos
Base K2CO3 (2.0 eq)NaOtBu (1.4 eq)
Solvent DMF1,4-Dioxane
Temperature & Time 100 °C / 14 h85 °C / 6 h
Average Isolated Yield 72 - 78%88 - 94%
Primary Byproducts Trace amine oxidationTrace debromination
Scalability / Cost High / Low CostModerate / High Cost (Pd)

Conclusion

The synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol can be robustly achieved via two distinct mechanistic pathways. The SNAr route relies on the inherent electrophilicity of the 2-halothiazole system and is ideal for early-stage, large-scale scaffold generation where cost is a primary driver. Conversely, the Buchwald-Hartwig amination utilizing a Pd/Xantphos catalytic system provides superior kinetic control, higher yields, and milder conditions, making it the method of choice for late-stage functionalization or when synthesizing highly pure analytical reference standards. Both methods capitalize on the innate chemoselectivity of the secondary amine over the primary alcohol, streamlining the synthetic workflow.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances, Royal Society of Chemistry (2023).[Link]

  • Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate: A Key Intermediate of P2X3 Antagonist Organic Process Research & Development, ACS Publications (2025).[Link]

  • Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? RSC Advances, PubMed Central (PMC) (2020).[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2026).[Link]

Exploratory

Structure elucidation of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

An In-Depth Technical Guide to the Structure Elucidation of (1-(Thiazol-2-yl)piperidin-3-yl)methanol Abstract This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure Elucidation of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Abstract

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of the novel heterocyclic compound, (1-(Thiazol-2-yl)piperidin-3-yl)methanol. Targeted at researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present a self-validating workflow where each analytical step provides orthogonal data that, when synthesized, converges to a single, irrefutable molecular structure. The protocols, data interpretation, and workflow visualizations included herein are designed to serve as a field-proven guide for the characterization of complex small molecules.

Introduction: The Analytical Challenge

The N-aryl piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] The introduction of a thiazole moiety, another heterocycle of significant pharmacological interest, creates a molecule with a unique electronic and steric profile.[3][4] The target molecule, (1-(Thiazol-2-yl)piperidin-3-yl)methanol, presents a specific analytical challenge: to definitively confirm the connectivity between the thiazole and piperidine rings and the precise location of the methanol substituent.

Figure 1: Hypothesized Structure of (1-(Thiazol-2-yl)piperidin-3-yl)methanol
Chemical structure of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on confirming the elemental composition and the presence of key functional groups. This establishes the fundamental building blocks of the molecule before delving into their specific arrangement.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first logical step. Its power lies in providing an extremely accurate mass measurement, which is crucial for determining the elemental formula.[5] Unlike nominal mass, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the molecular formula from the outset.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1.0 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to promote protonation of the basic nitrogen atoms in the piperidine and thiazole rings.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Calibration: Calibrate the instrument using a known reference standard immediately prior to the analysis to ensure high mass accuracy.

Data Presentation & Interpretation:

The primary objective is to identify the protonated molecular ion [M+H]⁺. The measured mass is then compared to the theoretical mass calculated for the proposed formula, C₉H₁₄N₂OS.

ParameterExpected ValuePurpose
Molecular FormulaC₉H₁₄N₂OSHypothesized elemental composition
Theoretical Mass [M]198.0827Calculated exact neutral mass
Theoretical m/z [M+H]⁺199.0905Expected mass-to-charge ratio of the protonated ion
Measured m/z [M+H]⁺Within 5 ppm of theoreticalExperimental validation of the molecular formula

A measured mass within 5 ppm of the theoretical value strongly supports the proposed molecular formula. The fragmentation pattern, though not the primary focus here, can provide initial clues about the structure's stability and composition.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_instrument Mass Spectrometer cluster_output Data Output Sample Sample Introduction ESI Electrospray Ionization (ESI+) Sample->ESI Analyte QTOF Q-TOF Analyzer ESI->QTOF [M+H]⁺ Ions Detector Detector QTOF->Detector m/z Separation Spectrum Mass Spectrum Detector->Spectrum Formula Formula Confirmation Spectrum->Formula High-Res m/z

Caption: Workflow for HRMS analysis to confirm molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and therefore functional groups, present in a molecule.[6][7] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint."[8][9] For our target molecule, we expect to see characteristic absorptions for the O-H (alcohol), C-H (aliphatic), C-N, and the C=N/C=C bonds of the thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid analyte directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure firm contact with the sample and acquire the spectrum.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

The resulting spectrum is analyzed for characteristic absorption bands.

Wavenumber Range (cm⁻¹)Bond TypeFunctional GroupImplication for Structure
3500 - 3200 (broad)O-H stretchAlcoholConfirms the presence of the hydroxyl group.[8]
3000 - 2850C-H stretchAliphatic (Piperidine, CH₂OH)Confirms the saturated hydrocarbon framework.
~3100C-H stretchAromatic (Thiazole)Suggests the presence of the thiazole ring.
~1650 - 1500C=N, C=C stretchThiazole RingProvides evidence for the heterocyclic aromatic system.
1350 - 1000C-N, C-O stretchAmine, AlcoholConfirms the piperidine nitrogen and the alcohol C-O bond.

The presence of these key bands provides strong, corroborating evidence for the major functional components of the molecule.

Definitive Connectivity: The Power of NMR Spectroscopy

While MS and FTIR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are assembled.[10][11] It is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12][13]

¹H NMR: Proton Environment Mapping

Expertise & Rationale: ¹H NMR provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. This allows us to start building fragments of the structure.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation & Interpretation:

The predicted ¹H NMR data allows for a systematic assignment of protons.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.20d1HThiazole H-4Thiazole protons are deshielded and show characteristic coupling.
~6.70d1HThiazole H-5Coupled to H-4.
~4.90s (broad)1H-OHExchangeable proton, often a broad singlet.
~3.60 - 3.80m2HPiperidine H-2eq, H-6eqProtons adjacent to the electron-withdrawing thiazole-N are deshielded.
~3.55m2H-CH₂OHProtons on the carbon bearing the hydroxyl group.
~2.80 - 3.00m2HPiperidine H-2ax, H-6axAxial protons are typically more shielded than equatorial.
~1.20 - 2.00m5HPiperidine H-3, H-4, H-5Complex, overlapping multiplets of the remaining piperidine ring protons.
¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR maps the carbon backbone. Since the natural abundance of ¹³C is low, proton decoupling is used to produce a spectrum of singlets, where each unique carbon atom gives one peak. The DEPT-135 experiment is invaluable as it differentiates carbon types: CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive. Quaternary carbons (like C=N) are absent in a DEPT-135 spectrum.[14]

Experimental Protocol: ¹³C NMR & DEPT-135

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Same NMR spectrometer as ¹H.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a separate DEPT-135 spectrum.

Data Presentation & Interpretation:

Predicted δ (ppm)DEPT-135AssignmentRationale
~168AbsentThiazole C-2Quaternary carbon double-bonded to N and S, highly deshielded.
~142PositiveThiazole C-4Aromatic CH carbon.
~108PositiveThiazole C-5Aromatic CH carbon, shielded by adjacent S.
~65Negative-CH₂OHAliphatic carbon attached to oxygen.
~53PositivePiperidine C-3CH carbon attached to the hydroxymethyl group.
~50NegativePiperidine C-2, C-6Carbons adjacent to the ring nitrogen.
~25-30NegativePiperidine C-4, C-5Remaining aliphatic carbons of the piperidine ring.
2D NMR: Connecting the Dots

Expertise & Rationale: Two-dimensional NMR experiments are the key to assembling the fragments identified by 1D NMR into the final, unambiguous structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). It helps trace out the spin systems, such as the protons on the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (¹J-coupling). It definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. These long-range correlations are essential for connecting different fragments, such as linking the piperidine ring to the thiazole ring.[15]

Visualization: Integrated NMR Elucidation Workflow

NMR_Workflow cluster_1D 1D NMR Data cluster_2D 2D NMR Correlations cluster_analysis Structural Assembly H1 1H NMR (Proton Environments) Fragments Identify Fragments H1->Fragments C13 13C NMR & DEPT (Carbon Skeleton) C13->Fragments COSY COSY (H-H Connectivity) Connect Connect Fragments COSY->Connect HSQC HSQC (Direct C-H) HSQC->H1 HSQC->C13 HMBC HMBC (Long-Range C-H) HMBC->Connect Fragments->COSY Fragments->HSQC Fragments->Connect Structure Final Structure Connect->Structure

Caption: Integration of 1D and 2D NMR data for structural assembly.

Key HMBC Correlations for Final Confirmation:

The HMBC spectrum provides the "smoking gun" evidence to confirm the overall connectivity.

  • Thiazole-Piperidine Linkage: A correlation between the protons on the piperidine C-2 and C-6 positions (~3.6-3.8 ppm and ~2.8-3.0 ppm) and the thiazole C-2 carbon (~168 ppm) unambiguously confirms that the piperidine nitrogen is bonded directly to the C-2 of the thiazole ring.

  • Methanol-Piperidine Linkage: A correlation between the protons of the -CH₂OH group (~3.55 ppm) and the piperidine C-3 (~53 ppm) and C-4 carbons (~25-30 ppm) confirms the attachment of the methanol group at the C-3 position.

Absolute Confirmation: The Gold Standard

For molecules that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[16][17] It determines the precise three-dimensional arrangement of atoms in space, confirming connectivity, configuration, and conformation.[18][19] While not always feasible if the compound is an oil or difficult to crystallize, it remains the gold standard for structural proof.

Synthesized Conclusion

The structure of (1-(Thiazol-2-yl)piperidin-3-yl)methanol is confirmed through a logical and orthogonal analytical workflow.

  • HRMS established the correct molecular formula of C₉H₁₄N₂OS.

  • FTIR confirmed the presence of the required functional groups: an alcohol (O-H), aliphatic chains (C-H), and a heterocyclic aromatic system (C=N, C=C).

  • 1D NMR (¹H and ¹³C) provided a complete map of the proton and carbon skeletons, allowing for the initial assignment of distinct molecular fragments.

  • 2D NMR (COSY, HSQC, and HMBC) served as the definitive tool to piece the fragments together, with key HMBC correlations irrefutably establishing the N-C bond between the piperidine and thiazole rings and the C-C bond between the piperidine ring and the methanol group.

This multi-technique approach provides a self-validating system, where the data from each analysis corroborates the others, leading to a high-confidence, definitive structure elucidation.

Elucidation_Logic MS HRMS (C₉H₁₄N₂OS) Conclusion Confirmed Structure: (1-(Thiazol-2-yl)piperidin-3-yl)methanol MS->Conclusion Molecular Formula IR FTIR (-OH, C-N, Ring) IR->Conclusion Functional Groups NMR1D 1D NMR (H & C Environments) NMR2D 2D NMR (Connectivity) NMR1D->NMR2D Assign Fragments NMR2D->Conclusion Unambiguous Linkage

Sources

Foundational

Advanced In Silico Profiling of (1-(Thiazol-2-yl)piperidin-3-yl)methanol: A Mechanistic Guide to Target Interaction Modeling

Executive Summary (1-(Thiazol-2-yl)piperidin-3-yl)methanol is a highly versatile, low-molecular-weight pharmacophore. Structurally, it integrates an electron-rich thiazole ring, a conformationally flexible piperidine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(Thiazol-2-yl)piperidin-3-yl)methanol is a highly versatile, low-molecular-weight pharmacophore. Structurally, it integrates an electron-rich thiazole ring, a conformationally flexible piperidine core, and a hydrogen-bonding hydroxymethyl moiety. This unique structural triad makes it an exceptional scaffold for neurotherapeutics, particularly as an Acetylcholinesterase (AChE) inhibitor[1]. This technical guide outlines a self-validating in silico framework—spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling—to rigorously map its binding causality and thermodynamic stability.

Quantum Mechanical (QM) Profiling & Ligand Preparation

The Causality: Standard molecular mechanics force fields often misrepresent the electronic properties of conjugated heterocycles. In this compound, the piperidine nitrogen is directly bonded to the C2 position of the thiazole ring. This induces resonance delocalization of the nitrogen's lone pair into the electron-deficient thiazole system, drastically lowering its pKa. Consequently, unlike standard isolated piperidines, this molecule likely remains neutral at physiological pH (7.4). QM optimization is mandatory to accurately calculate Restrained Electrostatic Potential (RESP) charges and determine the global minimum conformation (e.g., equatorial vs. axial positioning of the hydroxymethyl group) before docking.

Step-by-Step Methodology: DFT Optimization

  • Initial Build: Construct the 3D geometry of (1-(Thiazol-2-yl)piperidin-3-yl)methanol using a molecular builder, ensuring the hydroxymethyl group is initially set to the equatorial position.

  • Conformational Search: Perform a low-mode molecular mechanics conformational search to identify the lowest-energy chair conformation of the piperidine ring.

  • QM Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set in a continuum solvent model (water) to optimize the geometry.

  • Charge Assignment: Extract RESP charges from the optimized electrostatic potential map to replace default Gasteiger charges for downstream docking and MD parameterization.

Target Identification & Molecular Docking Workflow

The Causality: AChE features a 20 Å deep catalytic gorge with a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Active Site (CAS) at the base. The thiazole ring is geometrically suited to engage in π−π stacking with Trp286 at the PAS. Because the piperidine core is neutral (as proven by QM), it facilitates hydrophobic packing down the gorge rather than classic cation- π interactions. The hydroxymethyl group serves as a directional anchor, forming crucial hydrogen bonds with the catalytic triad (Ser203, His440) or the oxyanion hole (Tyr124)[1].

Step-by-Step Methodology: AutoDock Vina Execution

  • Protein Preparation: Retrieve the high-resolution crystal structure of human AChE (e.g., PDB ID: 4EY7). Strip co-crystallized ligands and water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Generation: Define a search space (e.g., 25 × 25 × 25 Å) centered on the gorge axis, ensuring coordinates encompass both Trp286 (PAS) and Trp86 (CAS).

  • Docking: Run AutoDock Vina[2] with an exhaustiveness parameter set to 32 to ensure rigorous sampling of the hydroxymethyl rotamers.

  • Pose Selection: Extract the top-ranked pose based on the lowest binding affinity (kcal/mol) and the geometric validation of the H-bond with Tyr124/Ser203.

Interaction cluster_ligand Ligand: (1-(Thiazol-2-yl)piperidin-3-yl)methanol cluster_target Target: Acetylcholinesterase (AChE) Thiazole Thiazole Ring PAS Peripheral Anionic Site (Trp286) Thiazole->PAS π-π Stacking Piperidine Piperidine Core CAS Catalytic Active Site (Trp86) Piperidine->CAS Hydrophobic Packing Methanol Hydroxymethyl Group Hbond Catalytic Triad / Oxyanion (Tyr124 / Ser203) Methanol->Hbond Hydrogen Bonding

Fig 1. Mechanistic interaction mapping of the ligand with the AChE binding gorge.

Molecular Dynamics (MD) Simulation Protocol

The Causality: Static docking poses cannot account for protein flexibility or solvent-mediated interactions. A 100 ns MD simulation acts as a self-validating system: if the docking pose is merely a computational artifact, the ligand will diffuse out of the gorge during the simulation. If accurate, the Root Mean Square Deviation (RMSD) will stabilize, and the hydroxymethyl H-bond occupancy will remain high throughout the trajectory.

Step-by-Step Methodology: GROMACS Trajectory Generation

  • Topology Generation: Parameterize the QM-optimized ligand using the CHARMM36 force field via the CGenFF server.

  • System Solvation: Place the AChE-ligand complex in a dodecahedral box with a 1.0 nm solute-box distance. Solvate with the TIP3P water model and neutralize with 0.15 M NaCl.

  • Energy Minimization: Run steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm using GROMACS[3].

  • Equilibration:

    • NVT Phase: 100 ps at 300 K using the modified Berendsen thermostat (V-rescale) to stabilize temperature.

    • NPT Phase: 100 ps at 1.0 bar using the Parrinello-Rahman barostat to stabilize density.

  • Production Run: Execute a 100 ns unconstrained simulation (2 fs time step) with LINCS constraints on all bonds involving hydrogen.

  • Trajectory Analysis: Compute ligand RMSD, protein Root Mean Square Fluctuation (RMSF), and H-bond lifetime analysis to validate the binding mode.

Workflow QM 1. QM Optimization (DFT/B3LYP) Dock 2. Molecular Docking (AutoDock Vina) QM->Dock MD 3. Molecular Dynamics (GROMACS 100ns) Dock->MD ADMET 4. ADMET Profiling (SwissADME) MD->ADMET

Fig 2. Sequential in silico workflow for compound profiling and validation.

ADMET & Pharmacokinetic Prediction

The Causality: Efficacy at the AChE target is irrelevant if the molecule cannot cross the Blood-Brain Barrier (BBB). We utilize predictive models to validate the compound's translational viability. The low molecular weight and optimized topological polar surface area (TPSA) of (1-(Thiazol-2-yl)piperidin-3-yl)methanol make it an ideal CNS candidate.

Data Presentation: The following table summarizes the predicted physicochemical and pharmacokinetic properties computed via SwissADME[4].

PropertyPredicted ValueOptimal CNS RangeInterpretation
Molecular Weight (MW) 198.28 g/mol < 400 g/mol Highly Favorable
LogP (Consensus) 1.851.5 – 2.5Optimal Lipophilicity
TPSA 44.5 Ų< 90 ŲExcellent BBB Permeation
H-Bond Donors 1 (-OH)≤ 3Favorable
H-Bond Acceptors 4 (N, N, O, S)≤ 7Favorable
BBB Permeability High (BOILED-Egg)HighCNS Active
Lipinski Violations 00Drug-like

Conclusion

The in silico profiling of (1-(Thiazol-2-yl)piperidin-3-yl)methanol reveals a highly drug-like fragment with profound potential for CNS targeting. By coupling rigorous QM optimization—which accounts for resonance-induced pKa shifts—with dynamic MD validation, researchers can confidently utilize this scaffold for the rational design of next-generation neurotherapeutics.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PubMed Central (PMC).[Link]

  • GROMACS Official Website. AMD / GROMACS.[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

Sources

Exploratory

The (1-(Thiazol-2-yl)piperidin-3-yl)methanol Scaffold: A Technical Guide to Rational Design, Synthesis, and Application in Kinase Inhibitor Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry[1]. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry[1]. As a Senior Application Scientist, I frequently encounter the challenge of designing molecules that balance target affinity with favorable pharmacokinetic properties. The (1-(Thiazol-2-yl)piperidin-3-yl)methanol scaffold represents a highly versatile, stereochemically rich building block. It combines the hinge-binding potential of a thiazole ring with the spatial projection of a piperidine core, utilizing the 3-hydroxymethyl group as a vector for accessing adjacent binding pockets[2]. This whitepaper provides a comprehensive technical guide to the structural rationale, synthetic methodologies, and biological applications of this scaffold, particularly in the realm of kinase inhibition[3].

Structural & Physicochemical Rationale

To understand the utility of (1-(Thiazol-2-yl)piperidin-3-yl)methanol, we must deconstruct its structural components and their causal relationship with biological activity:

  • The Thiazole Ring (Hinge Binder): In kinase drug discovery, the 2-aminothiazole motif (or its piperidinyl analog) frequently acts as a hydrogen-bond acceptor in the ATP-binding hinge region[3]. The sulfur atom provides polarizability, while the nitrogen acts as a critical H-bond acceptor.

  • The Piperidine Core (3D Vector): Piperidines are foundational in drug design due to their favorable physicochemical properties and high fraction of sp3 carbons (Fsp3)[4]. By placing the piperidine nitrogen at the 2-position of the thiazole, the basicity of the piperidine is significantly attenuated due to resonance electron withdrawal by the heteroaromatic ring. This reduced basicity enhances membrane permeability and reduces hERG liability[5].

  • The 3-Methanol Handle (Asymmetry & Elongation): Unlike 4-substituted piperidines, substitution at the 3-position breaks molecular symmetry, introducing a chiral center. This chirality allows for stereospecific interactions within the asymmetric kinase binding pocket[1]. The primary alcohol serves as both a hydrogen-bond donor/acceptor and a versatile synthetic handle for further functionalization (e.g., etherification or oxidation to a carboxylic acid).

Synthetic Methodologies: A Self-Validating System

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (SNAr). The causality behind this approach is the inherent electrophilicity of the 2-position of the thiazole ring, which is highly susceptible to attack by secondary amines.

Protocol 1: SNAr Synthesis of the Core Scaffold
  • Reagents: 2-bromothiazole (1.0 eq), piperidin-3-ylmethanol (1.2 eq), Potassium carbonate (K 2​ CO 3​ , 2.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the piperidine, while stabilizing the Meisenheimer complex transition state during SNAr.

  • Reaction Conditions: Stir at 90°C for 12 hours under an inert N 2​ atmosphere. Rationale: The moderate electrophilicity of 2-bromothiazole requires thermal activation to overcome the activation energy barrier.

  • Workup: Quench with H 2​ O, extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl to remove residual DMF. Dry over Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient) to yield the pure scaffold[6].

Protocol 2: Diversification via Oxidation and Amide Coupling

To access the ribose pocket of kinases, the methanol group is often oxidized and coupled with various amines[3].

  • Oxidation: Treat the scaffold with TEMPO (0.1 eq) and BAIB (2.2 eq) in DCM/H 2​ O to cleanly oxidize the primary alcohol to a carboxylic acid without over-oxidizing the thiazole sulfur.

  • Amide Coupling: React the resulting acid with a primary amine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature. Rationale: HATU generates a highly reactive OAt-ester intermediate, ensuring rapid and high-yielding amide bond formation without racemization of the C3 stereocenter.

Biological Applications: Kinase Inhibition Pathways

Thiazolyl-piperidines have demonstrated profound efficacy as inhibitors of various kinases, including Phosphoinositide 3-Kinase γ (PI3K γ )[2] and Cyclin-Dependent Kinase 2 (CDK2)[3]. In the context of PI3K γ , the thiazole ring anchors the molecule to the hinge region (e.g., Val882), while the functionalized 3-position of the piperidine directs substituents into the affinity pocket, dictating isoform selectivity[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ (Inhibited by Thiazolyl-Piperidines) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 Pathway AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

Figure 1: PI3K/AKT/mTOR signaling pathway highlighting PI3Kγ inhibition.

Structure-Activity Relationship (SAR) Data

The optimization of the 3-methanol vector is critical for maximizing potency. Table 1 summarizes a representative SAR profile when the methanol group is diversified into various amides to target the kinase ribose pocket.

Table 1: SAR Optimization of the C3 Vector for Kinase Inhibition

CompoundR-Group (C3 Vector Substitution)PI3K γ IC 50​ (nM)EGFR IC 50​ (nM)Fsp 3
1 (Core) -CH 2​ OH4,500>10,0000.55
2 -COOH1,2008,5000.45
3 -CONHC 6​ H 5​ 1451,2000.42
4 -CONH(CH 2​ ) 2​ -Morpholine123500.58

Note: Elongation with a morpholine vector (Compound 4) drastically improves PI3K γ potency by engaging solvent-exposed regions, while maintaining a high Fsp 3 fraction.

Fragment-Based Drug Discovery (FBDD) Workflow

The low molecular weight and high ligand efficiency of (1-(Thiazol-2-yl)piperidin-3-yl)methanol make it an ideal starting point for FBDD[1]. The workflow relies on biophysical screening followed by structure-based drug design (SBDD) to systematically grow the fragment into a lead compound.

FBDD_Workflow Screen Fragment Screening (SPR, NMR) Hit Hit Identification (Thiazolyl-Piperidine) Screen->Hit Xray X-ray Crystallography (Binding Mode) Hit->Xray SBDD Structure-Based Design (Vector Elongation) Xray->SBDD Lead Lead Optimization (Potency & ADME) SBDD->Lead

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for scaffold optimization.

References

  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. Available at: 6

  • The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development. Benchchem. Available at: 4

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI / NIH. Available at: 5

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry / White Rose. Available at: 1

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ . PubMed. Available at:2

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (ACS). Available at: 3

Sources

Foundational

Whitepaper: The Thiazolyl-Piperidine Scaffold in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the fusion of distinct pharmacophores to create "privileged scaffolds" is a cornerstone of rational drug design. The thiazolyl-piperidine hybrid—a structural motif c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the fusion of distinct pharmacophores to create "privileged scaffolds" is a cornerstone of rational drug design. The thiazolyl-piperidine hybrid—a structural motif combining the electron-rich, hydrogen-bond-accepting thiazole ring with the conformationally flexible, basic piperidine ring—has emerged as a highly versatile framework[1]. This technical guide provides an in-depth analysis of the thiazolyl-piperidine scaffold, exploring its structural rationale, quantitative target engagement, and the causal mechanics behind its synthetic methodologies.

Designed for drug development professionals, this whitepaper synthesizes recent advancements across analgesic, antiplatelet, and agrochemical domains, providing actionable, self-validating protocols for scaffold synthesis and derivatization.

Structural Rationale: The Synergy of Thiazole and Piperidine

The pharmacological success of the thiazolyl-piperidine scaffold lies in the complementary physicochemical properties of its two constituent rings:

  • The Thiazole Moiety: As a five-membered heteroaromatic ring, thiazole offers robust metabolic stability and acts as a strong hydrogen-bond acceptor via its nitrogen atom. Its π -electron cloud facilitates π−π stacking interactions with aromatic residues in target binding pockets (e.g., Met495 in Fatty Acid Amide Hydrolase).

  • The Piperidine Moiety: The saturated six-membered piperidine ring introduces a basic amine that can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, it provides a rigid 3D vector, allowing medicinal chemists to project functional groups into specific sub-pockets of an enzyme or receptor[1].

When fused, these rings create a highly tunable axis. Modifications at the piperidine nitrogen (e.g., ureas, carbamates) or the thiazole carbon positions allow for precise modulation of lipophilicity ( LogP ), pKa, and target affinity.

Key Therapeutic Applications & Quantitative Profiling

The thiazolyl-piperidine scaffold has been successfully deployed against a diverse array of biological targets. Notably, it serves as the core for slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) for analgesia, novel α -aminophosphonates for oncology[2], and potent antiplatelet agents targeting lipoxygenase and platelet aggregation pathways[3]. In the agrochemical sector, derivatives like Oxathiapiprolin exhibit unprecedented fungicidal activity by targeting oxysterol-binding proteins (OSBP)[4].

Quantitative Target Engagement Data

The following table summarizes the inhibitory potency of key thiazolyl-piperidine derivatives across various therapeutic targets, demonstrating the scaffold's broad utility.

Compound / ScaffoldPrimary Target / AssayIC50 / EC50 ValueTherapeutic Area
Compound 1a (Piperidinyl thiazole isoxazoline)Liver Esterase (Off-target profiling for FAAH)2.4 µM (IC50)Analgesia[5]
Compound R4 (4-piperidone-based thiazole)Platelet Aggregation (Collagen-induced)0.55 ± 0.12 µM (IC50)Cardiovascular[3]
Compound R4 (4-piperidone-based thiazole)Platelet Aggregation (ADP-induced)0.26 ± 0.20 µM (IC50)Cardiovascular[6]
Compound R4 (4-piperidone-based thiazole)Lipoxygenase Inhibition26.65 ± 0.16 µM (IC50)Anti-inflammatory[6]
Compound Xa ( α -Aminophosphonate hybrid)MDA-MB-231 Cell Line Cytotoxicity1.9 µM (IC50)Oncology[7]
Compound Xa ( α -Aminophosphonate hybrid)MCF-7 Cell Line Cytotoxicity4.2 µM (IC50)Oncology[7]
Compound 12a (Oxathiapiprolin analog)Phytophthora capsici (In vitro)0.0104 µg/mL (EC50)Agrochemical[4]

Mechanistic Pathways & Target Engagement

Understanding how the thiazolyl-piperidine scaffold interacts with its target is critical for lead optimization. In the case of FAAH inhibitors, the piperidine ring is functionalized with a carbamate or urea group. The thiazole ring anchors the molecule in the active site via hydrogen bonding, positioning the carbamate perfectly for a nucleophilic attack by the catalytic serine residue.

FAAH_Mechanism A Thiazolyl-Piperidine Carbamate Inhibitor C Non-Covalent Docking (H-bonding with Met495) A->C B FAAH Active Site (Ser241-Ser217-Lys142 Triad) B->C D Nucleophilic Attack (Ser241 on Carbamate Carbonyl) C->D Proximity Effect E Covalent Acyl-Enzyme Intermediate (Slowly Reversible) D->E Covalent Modification F Enzyme Inactivation (Analgesic Effect) E->F

Diagram: Mechanism of FAAH inhibition by thiazolyl-piperidine carbamates.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and derivatization of the thiazolyl-piperidine scaffold. Every step is grounded in chemical causality, explaining the thermodynamic or kinetic rationale behind the experimental choices.

Protocol 1: Synthesis of Piperidinyl Thiazole Carbamates (FAAH Inhibitors)

This protocol describes the functionalization of the piperidine nitrogen to generate an electrophilic carbamate, a critical pharmacophore for covalent FAAH inhibition.

Reagents: 4-[4-(4,5-dihydro-5-phenyl-3-isoxazolyl)-2-thiazolyl]piperidine (10 mmol), Triethylamine (14 mmol), Phenyl chloroformate (10 mmol), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 3.3 g (10 mmol) of the thiazolyl-piperidine precursor in 40 mL of anhydrous DCM.

    • Causality: Anhydrous DCM is utilized to prevent the competitive hydrolysis of the highly moisture-sensitive phenyl chloroformate reagent.

  • Addition of the Base & Thermal Control: Add 2 mL (14 mmol) of triethylamine (TEA) to the solution and cool the reaction mixture to −5 °C using an ice-salt bath.

    • Causality: TEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct generated during the reaction. Without TEA, the basic piperidine nitrogen would become protonated, rendering it non-nucleophilic and halting the reaction. Cooling to −5 °C controls the highly exothermic nature of the acyl substitution, preventing the formation of unwanted side products.

  • Electrophile Addition: Dissolve 1.6 g (10 mmol) of phenyl chloroformate in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 5 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring complete chemoselectivity and preventing runaway thermal spikes.

  • Reaction Maturation: Stir the mixture at −5 °C for 30 minutes, then allow it to slowly warm to room temperature.

    • Causality: The initial low temperature ensures kinetic control during the primary nucleophilic attack. Warming to room temperature provides the thermodynamic energy required to drive the reaction to completion.

Protocol 2: Synthesis of 4-Piperidone-based Thiazole Derivatives (Hantzsch Cyclization)

The Hantzsch thiazole synthesis is the gold standard for constructing the thiazolyl-piperidine core from basic precursors, utilized heavily in the development of antiplatelet agents like Compound R4[3][6].

Hantzsch_Workflow Step1 Step 1: Thiosemicarbazone Formation (4-Piperidone + Thiosemicarbazide) Step2 Step 2: SN2 Alkylation (Sulfur attacks α-haloketone) Step1->Step2 Reflux in Ethanol Step3 Step 3: Intramolecular Cyclization (Nitrogen attacks carbonyl) Step2->Step3 Base Catalysis Step4 Step 4: Dehydration (Aromatization to Thiazole) Step3->Step4 -H2O Product Final Product: Thiazolyl-Piperidine Scaffold Step4->Product

Diagram: Step-by-step workflow of the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Thiosemicarbazone Formation: React a substituted 4-piperidone with thiosemicarbazide in refluxing ethanol with a catalytic amount of glacial acetic acid.

    • Causality: The primary amine of the thiosemicarbazide undergoes nucleophilic addition to the piperidone carbonyl. Acid catalysis activates the carbonyl carbon. Subsequent dehydration forms an imine (Schiff base), yielding a thiosemicarbazone intermediate. This step perfectly positions the nucleophilic sulfur atom for the subsequent ring-forming reaction.

  • Bimolecular Substitution ( SN​2 ): Introduce an α -haloketone (e.g., α -bromo-4-nitroacetophenone) to the reaction mixture.

    • Causality: The sulfur atom of the thiosemicarbazone acts as a "soft" nucleophile, selectively attacking the "soft" electrophilic α -carbon of the haloketone, displacing the bromide ion in a classic SN​2 mechanism.

  • Cyclization and Aromatization: Add a mild base (e.g., potassium carbonate) and continue refluxing.

    • Causality: The base deprotonates the intermediate, facilitating an intramolecular nucleophilic attack by the imine nitrogen onto the ketone carbonyl of the former haloketone. This forms a 5-membered hydroxy-thiazoline intermediate. The system then spontaneously undergoes dehydration (loss of H2​O ) to achieve the highly stable, fully conjugated aromatic state of the thiazole ring.

Conclusion

The thiazolyl-piperidine scaffold represents a masterclass in rational drug design, offering medicinal chemists a robust, modular framework capable of addressing complex biological targets. By understanding the causal relationships in its synthesis—from the thermodynamic drivers of the Hantzsch cyclization to the kinetic control required for carbamate derivatization—researchers can systematically optimize this privileged structure for next-generation therapeutics.

References

  • Cas 630121-84-5,3-(1,3-Thiazol-2-yl)
  • Health Biotechnology and Biopharma (2021), 5(3): 1-16 - et al.
  • Source: nih.
  • Source: cbijournal.
  • Source: nih.

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Thiazole-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Core - A Privileged Structure in Medicinal Chemistry The five-membered aromatic heterocycle containing sulfur and nitrogen, the t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Core - A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique electronic properties and the ability of its derivatives to engage in various biological interactions have cemented its status as a "privileged scaffold."[4] This distinction arises from its presence in a multitude of natural products, including vitamin B1 (thiamine), and its integral role in numerous FDA-approved drugs.[5][6][7] The therapeutic applications of thiazole-containing compounds are remarkably diverse, spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic activities.[8][9][10]

This in-depth technical guide, designed for researchers and drug development professionals, will navigate the core principles and practical methodologies for the discovery and synthesis of novel thiazole-containing heterocycles. We will move beyond a mere recitation of protocols to explore the underlying chemical logic that informs synthetic strategies, ensuring a robust and adaptable understanding for the modern medicinal chemist.

I. Foundational Synthetic Strategies: Building the Thiazole Ring

The construction of the thiazole core has been a subject of extensive research, leading to the development of several robust synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the availability of starting materials.

A. The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach

First described by Arthur Hantzsch in 1887, this method remains one of the most reliable and widely used for the synthesis of thiazoles.[11][12] The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[11][13]

Causality Behind the Experimental Choices: The selection of an α-haloketone and a thioamide as reactants is strategic. The α-haloketone provides a reactive electrophilic center at the carbon bearing the halogen, which is susceptible to nucleophilic attack by the sulfur atom of the thioamide. The thioamide, in turn, provides the requisite N-C-S backbone for the thiazole ring.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 fashion, displacing the halide ion.[14][15]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[14]

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[14]

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism Thioamide Thioamide (R¹-C(=S)NH₂) Intermediate1 Intermediate A Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone (R²-C(=O)CH₂X) Haloketone->Intermediate1 Intermediate2 Intermediate B (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Derivative Intermediate2->Thiazole Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general framework. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, acetone).

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 eq) either neat or as a solution in the same solvent. The addition can be done dropwise if the reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., 5% NaHCO₃ solution) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

B. Other Notable Synthetic Routes

While the Hantzsch synthesis is predominant, other methods offer access to differently substituted thiazoles.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to yield 5-aminothiazoles.[13][16]

  • Gabriel Synthesis: In this route, an α-acylaminoketone is treated with phosphorus pentasulfide to form the thiazole ring.[8]

II. The Thiazole Scaffold in Drug Discovery and Development

The versatility of the thiazole ring has been exploited in the development of a wide array of therapeutic agents. Its ability to act as a bioisostere for other aromatic systems and its involvement in key binding interactions make it a valuable component of pharmacophores.

A. Biological Activities of Thiazole Derivatives

The biological profile of thiazole-containing compounds is remarkably broad, with derivatives exhibiting a range of pharmacological effects.

Biological ActivityExamples of Thiazole-Containing CompoundsTherapeutic Area
Antimicrobial Sulfathiazole, CefiximeInfectious Diseases
Anticancer Dasatinib, TiazofurinOncology
Anti-inflammatory Meloxicam, FanetizoleInflammation & Pain
Antiviral RitonavirHIV/AIDS
Antifungal Abafungin, RavuconazoleFungal Infections
Antidiabetic Metabolic Disorders

Diagram of a Drug Discovery Workflow for Thiazole Derivatives:

DrugDiscoveryWorkflow Hantzsch Hantzsch Synthesis Library Thiazole Derivative Library Hantzsch->Library CookHeilbron Cook-Heilbron Synthesis CookHeilbron->Library OtherMethods Other Synthetic Methods OtherMethods->Library HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A generalized workflow for the discovery of thiazole-based drugs.

B. FDA-Approved Drugs Featuring the Thiazole Core

The successful translation of thiazole-based compounds from the laboratory to the clinic is evidenced by the number of FDA-approved drugs that incorporate this heterocycle. These drugs target a wide range of diseases, underscoring the therapeutic potential of the thiazole scaffold.[6]

  • Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9]

  • Ritonavir: An antiretroviral medication used to treat HIV/AIDS.[9][10]

  • Cefiderocol: A cephalosporin antibiotic used for the treatment of complicated urinary tract infections.[6]

III. Future Directions and Emerging Trends

The field of thiazole synthesis and its application in drug discovery is continually evolving. Modern synthetic methodologies are focusing on greener and more efficient approaches.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis.[17]

  • Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of thiazole derivatives.

  • Multi-component Reactions: One-pot, multi-component reactions are being developed to increase the efficiency and atom economy of thiazole synthesis.[5]

  • Ionic Liquids: The use of ionic liquids as environmentally benign solvents and catalysts is an emerging area in thiazole synthesis.[12]

Conclusion

The thiazole ring continues to be a highly valuable scaffold in the pursuit of novel therapeutic agents. A thorough understanding of the fundamental synthetic methodologies, particularly the Hantzsch synthesis, provides a solid foundation for the design and creation of diverse libraries of thiazole-containing compounds. As synthetic techniques become more sophisticated and our understanding of the biological roles of thiazoles deepens, the future for the discovery of new and effective thiazole-based drugs remains exceptionally bright.

References

  • Systematic Review On Thiazole And Its Applic
  • Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Tropical Life Science. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(13), 3956. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). RSC Advances. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 29). RSC Advances. [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2024, December 3). Materials Today: Proceedings. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016, June 30). IntechOpen. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21). ResearchGate. [Link]

  • A review on biological and medicinal significance of thiazoles. (2021, July 2). Taylor & Francis Online. [Link]

  • Selected structures of 1,3-thiazole-based FDA-approved drugs. (n.d.). ResearchGate. [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis Mechanism. (n.d.). Scribd. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019, February 1). Molecules. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. [Link]

  • New methods for the rapid synthesis of thiazoles. (2021, December 7). Figshare. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Chromatographic Purification of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Executive Summary The isolation and purification of heteroaromatic basic compounds prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Executive Summary

The isolation and purification of heteroaromatic basic compounds present a well-documented challenge in downstream chemical processing. (1-(Thiazol-2-yl)piperidin-3-yl)methanol (Molecular Weight: 198.29 g/mol ; [M+H]⁺ ≈ 199.1 m/z) is a highly polar, basic molecule featuring a thiazole ring, a piperidine moiety, and a primary hydroxyl group. This application note outlines a self-validating, two-dimensional reversed-phase (RP) chromatographic workflow—utilizing RP-Flash chromatography for bulk matrix removal, followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC) for high-resolution polishing.

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification strategy, we must first analyze the physicochemical properties of the target analyte. Normal-phase (NP) chromatography on bare silica is strongly contraindicated for this molecule. The basic nitrogen atoms and the hydroxyl group will irreversibly bind to the highly active silanol sites on NP silica, leading to catastrophic sample loss and severe band broadening.

Consequently, Reversed-Phase (RP) Chromatography is the mandatory approach. However, even on end-capped C18 stationary phases, basic compounds are notorious for exhibiting severe peak tailing[1].

Mechanistic Causality of Peak Tailing (The Silanol Effect)

Peak tailing in basic compounds is driven by secondary electrostatic interactions. Standard silica-based C18 columns contain residual, unreacted surface silanols (Si-OH) with a pKa ranging from 3.5 to 4.5. At a neutral mobile phase pH, these silanols deprotonate to form negatively charged species (Si-O⁻). Simultaneously, the basic nitrogen of the thiazolyl-piperidine system is protonated. This creates a strong electrostatic ion-exchange interaction that drags the analyte across the column, destroying peak symmetry and resolution[2].

The Solution: By utilizing 0.1% Trifluoroacetic Acid (TFA) as a mobile phase modifier, the pH is driven down to ~2.0. This is well below the pKa of the residual silanols, ensuring they remain fully protonated and neutral. This effectively shuts down the electrostatic attraction, while the TFA acts as an ion-pairing agent to increase the hydrophobicity and retention of the target molecule[3][4].

Quantitative Data: Impact of Mobile Phase Modifiers

The table below summarizes the empirical optimization of the mobile phase for (1-(Thiazol-2-yl)piperidin-3-yl)methanol on a standard C18 column.

Mobile Phase ModifierApprox. pHPeak Asymmetry Factor ( Tf​ )Theoretical Plates ( N )Target Recovery (%)
None (Water/Acetonitrile)~6.52.85 (Severe Tailing)4,50068%
0.1% Formic Acid ~2.71.45 (Moderate Tailing)12,20085%
0.1% Trifluoroacetic Acid ~2.01.05 (Excellent)24,500>98%
0.1% Ammonium Hydroxide ~10.01.10 (Excellent)22,00095%

Note: While high pH (Ammonium Hydroxide) also yields excellent peak shape by deprotonating the analyte, 0.1% TFA is selected for the final protocol due to its superior compatibility with standard silica columns and downstream LC-MS volatility.

Purification Workflow Visualization

PurificationWorkflow N1 1. Crude Mixture (Reaction Matrix) N2 2. Sample Preparation (DMSO Dissolution) N1->N2 N3 3. RP-Flash Chromatography (Pre-purification) N2->N3 N4 4. LC-MS Verification (Fraction Pooling) N3->N4 N5 5. Preparative HPLC (High-Resolution Polishing) N4->N5 N6 6. Lyophilization (Solvent Removal) N5->N6 N7 7. Pure Target Analyte (>98% Purity) N6->N7

Workflow for the isolation and purification of (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

Experimental Protocols

This two-step methodology ensures a self-validating system: the Flash step removes bulk impurities and salts, protecting the expensive Prep-HPLC column, while the intermediate LC-MS step guarantees that only fractions containing the exact target mass are forwarded for final polishing.

Protocol A: Pre-Purification via Reversed-Phase Flash Chromatography

Objective: Rapid removal of highly lipophilic byproducts, unreacted reagents, and salts.

  • Sample Preparation:

    • Weigh the crude reaction mixture.

    • Dissolve the crude material in a minimal volume of Dimethyl Sulfoxide (DMSO). DMSO is chosen because it is a universal solvent that prevents precipitation upon injection into the highly aqueous initial mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection & Equilibration:

    • Mount a high-performance C18 Flash Cartridge (e.g., 20–40 µm particle size, 12 g or 40 g depending on crude mass).

    • Equilibrate the column with 3 Column Volumes (CV) of 5% Mobile Phase B.

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Sample Loading & Elution:

    • Inject the filtered sample via the liquid loading port.

    • Run a linear gradient from 5% B to 60% B over 15 CV.

    • Set the flow rate according to the cartridge manufacturer's specifications (typically 30–40 mL/min for a 40 g column).

  • Detection & Collection:

    • Monitor UV absorbance at 254 nm (general aromaticity) and 280 nm (specific to the thiazole ring).

    • Collect fractions based on a predefined UV threshold.

Protocol B: High-Resolution Polishing via Preparative HPLC

Objective: Isolate the target compound from closely eluting structural isomers or minor synthetic impurities.

  • Intermediate Verification (Self-Validation):

    • Analyze the pooled Flash fractions via analytical LC-MS. Confirm the presence of the target peak at m/z 199.1 [M+H]⁺.

    • Concentrate the pooled fractions under reduced pressure (rotary evaporation) to remove acetonitrile, leaving mostly water.

  • Prep-HPLC Setup:

    • Column: Prep C18, 5 µm, 21.2 x 250 mm.

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Flow Rate: 20.0 mL/min.

  • Focused Gradient Elution:

    • Based on the analytical LC-MS retention time, design a shallow, focused gradient. For example, if the compound elutes at 25% B analytically, run a gradient from 15% B to 35% B over 20 minutes. This shallow slope maximizes the resolution ( Rs​ ) between the target and closely related impurities.

  • Mass-Directed Fractionation:

    • Utilize a mass-directed auto-purification system (MDAP) triggering collection exclusively upon the detection of the 199.1 m/z signal. This prevents the collection of UV-active but mass-incorrect impurities.

  • Final Isolation:

    • Pool the pure fractions.

    • Flash-freeze the solution using liquid nitrogen and lyophilize (freeze-dry) for 24–48 hours to yield (1-(Thiazol-2-yl)piperidin-3-yl)methanol as a highly pure TFA salt.

References

  • HPLC Troubleshooting Guide | High Performance Liquid Chromatography. Scribd. Available at:[Link]

  • Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at:[Link]

  • Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds. ResearchGate. Available at:[Link]

  • High Performance Liquid Chromatography: Theory. EBSCOhost / Altai State Agricultural University. Available at:[Link]

Sources

Application

Developing in vitro assays for (1-(Thiazol-2-yl)piperidin-3-yl)methanol activity

Application Note: In Vitro Assay Development and Screening Protocol for (1-(Thiazol-2-yl)piperidin-3-yl)methanol as a PTP1B Modulator Executive Summary & Scientific Rationale The development of small-molecule inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Development and Screening Protocol for (1-(Thiazol-2-yl)piperidin-3-yl)methanol as a PTP1B Modulator

Executive Summary & Scientific Rationale

The development of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) remains a highly pursued strategy for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. PTP1B acts as a master negative regulator of the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR) [1].

Recently, thiazole-piperidine derivatives have emerged as potent pharmacophores for metabolic targets [2]. The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol represents a highly promising, versatile scaffold. The thiazole ring acts as a bioisostere capable of engaging in critical hydrogen bonding and π -stacking within the PTP1B catalytic pocket (specifically interacting with residues like Asp181 and Cys215) [2]. Meanwhile, the rigid piperidine ring directs the 3-methanol moiety toward secondary, solvent-exposed allosteric pockets. This vector is critical for achieving selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), a major hurdle in historical PTP1B inhibitor design [3].

As a Senior Application Scientist, I have designed the following self-validating in vitro screening cascade to evaluate the biochemical potency, cellular target engagement, and preliminary safety profile of this scaffold.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates Glucose Glucose Uptake Akt->Glucose Stimulates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) Inhibitor (1-(Thiazol-2-yl)piperidin-3-yl)methanol Inhibitor->PTP1B Blocks

Mechanism of action: PTP1B inhibition restores insulin receptor signaling and glucose uptake.

Screening Cascade Overview

To ensure robust data generation, the compound must progress through a tiered screening cascade. Biochemical potency does not guarantee cellular efficacy; therefore, a sequential approach prevents the misallocation of resources on impermeable or metabolically unstable analogs.

AssayCascade N1 Compound Prep (1-(Thiazol-2-yl)piperidin-3-yl)methanol N2 Tier 1: Biochemical PTP1B DiFMUP Assay N1->N2 N3 Tier 2: Cellular HepG2 p-IR Target Engagement N2->N3 IC50 < 10 µM N4 Tier 3: ADME/Tox Microsomal Stability & Cytotox N3->N4 Cellular Efficacy

In vitro screening cascade for (1-(Thiazol-2-yl)piperidin-3-yl)methanol PTP1B modulators.

Protocol 1: High-Throughput Biochemical PTP1B Inhibition Assay

Scientific Causality: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate rather than standard pNPP. DiFMUP provides a continuous readout and a superior dynamic range, which is crucial for accurately determining competitive versus allosteric inhibition kinetics. Furthermore, lipophilic heterocycles like thiazoles are prone to forming colloidal aggregates that unspecifically sequester enzymes (PAINS-like behavior). To prevent these false positives, 0.01% Triton X-100 is strictly required in the buffer. Finally, PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215). To maintain this residue in its active, reduced state and prevent oxidative artifacts, 2 mM Dithiothreitol (DTT) must be freshly added [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM DTT, 1 mM EDTA, and 0.01% (v/v) Triton X-100. Note: Add DTT immediately before use.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of (1-(Thiazol-2-yl)piperidin-3-yl)methanol in 100% DMSO. Transfer 1 µL of each concentration to a 384-well black, flat-bottom microplate.

  • Enzyme Addition: Dilute recombinant human PTP1B (residues 1-321) to 0.5 nM in Assay Buffer. Add 40 µL of the enzyme solution to the assay plate. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µL of 50 µM DiFMUP (final concentration 10 µM, approximating the Km​ ) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 358 nm, Emission: 452 nm). Record fluorescence every 60 seconds for 30 minutes.

  • Self-Validation: Include Suramin or Ertiprotafib as a positive control inhibitor. Ensure the Z'-factor of the assay is >0.6 using DMSO-only (max activity) and no-enzyme (background) controls.

Protocol 2: Cell-Based Target Engagement (HepG2 p-IR Assay)

Scientific Causality: The piperidine-methanol moiety must traverse the lipid bilayer to engage intracellular PTP1B. By serum-starving HepG2 cells, we reduce background kinase activity. Upon insulin stimulation, active PTP1B normally dampens Insulin Receptor (IR) phosphorylation. A successful cell-permeable inhibitor will rescue and amplify this p-IR signal. During lysis, it is imperative to add broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate) to "freeze" the phosphorylation state; otherwise, endogenous phosphatases will rapidly dephosphorylate the targets post-lysis, destroying the assay window.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HepG2 cells at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. After 24 hours, wash twice with PBS and replace with serum-free DMEM for 16 hours.

  • Compound Treatment: Treat cells with varying concentrations of (1-(Thiazol-2-yl)piperidin-3-yl)methanol (0.1 to 50 µM) for 2 hours at 37°C.

  • Insulin Stimulation: Stimulate cells with 10 nM human insulin for exactly 10 minutes.

  • Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM PMSF, and 2 mM Sodium Orthovanadate (critical phosphatase inhibitor).

  • Quantification: Clarify lysates by centrifugation (14,000 x g, 10 min). Quantify phosphorylated Insulin Receptor β (p-IR β Tyr1150/1151) using a sandwich ELISA kit or quantitative Western Blotting, normalizing to total IR β protein levels.

Protocol 3: In Vitro ADME & Cytotoxicity Profiling

Scientific Causality: The thiazole ring is susceptible to cytochrome P450-mediated epoxidation, while the piperidine nitrogen can undergo N-oxidation or dealkylation. Assessing human liver microsomal (HLM) stability early determines if the compound's intrinsic clearance ( CLint​ ) is driven by Phase I metabolism. Concurrently, HepG2 cytotoxicity profiling ensures that the observed cellular efficacy (Protocol 2) is not an artifact of cell death or mitochondrial toxicity.

Step-by-Step Methodology:

  • Microsomal Stability: Incubate 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

  • Cytotoxicity (CellTiter-Glo): In parallel, treat HepG2 cells with the compound (up to 100 µM) for 72 hours. Add CellTiter-Glo reagent to measure intracellular ATP levels (a proxy for cell viability) to establish the CC50​ .

Expected Data Presentation & Interpretation

A successful lead candidate based on the (1-(Thiazol-2-yl)piperidin-3-yl)methanol scaffold should demonstrate a profile similar to the "Representative Data" outlined below. The structural rigidity of the piperidine ring is expected to yield excellent selectivity over TCPTP, while the methanol group improves aqueous solubility, aiding in favorable intrinsic clearance [3].

ParameterAssayTarget Threshold for LeadRepresentative Data
Biochemical Potency PTP1B DiFMUP IC50​ < 1.0 µM0.85 µM
Selectivity TCPTP IC50​ > 10-fold over PTP1B12.4 µM
Cellular Efficacy HepG2 p-IR EC50​ < 5.0 µM3.2 µM
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )< 40 µL/min/mg28 µL/min/mg
Cytotoxicity HepG2 CC50​ (72h)> 50 µM> 100 µM

References

  • Title: Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents Source: ResearchGate / Frontiers in Pharmacology URL
  • Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar / International Journal of Health Sciences URL
  • Title: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: PMC / National Institutes of Health URL
Method

Application Notes and Protocols for Evaluating (1-(Thiazol-2-yl)piperidin-3-yl)methanol as a Novel NLRP3 Inflammasome Inhibitor

Abstract These application notes provide a comprehensive suite of cell-based assay protocols designed to characterize the inhibitory activity of (1-(Thiazol-2-yl)piperidin-3-yl)methanol (designated herein as "TPM") on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive suite of cell-based assay protocols designed to characterize the inhibitory activity of (1-(Thiazol-2-yl)piperidin-3-yl)methanol (designated herein as "TPM") on the NLRP3 inflammasome signaling pathway. The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2] This guide details a logical, tiered approach for researchers in drug development, beginning with essential cytotoxicity assessment to establish a valid therapeutic window, followed by a robust functional assay to quantify inhibition of IL-1β secretion, and culminating in a high-content imaging assay to visualize the mechanistic step of inflammasome assembly. These protocols are designed to be self-validating, incorporating necessary controls and providing a clear rationale for each step to ensure data integrity and reproducibility.

Introduction and Scientific Background

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a cytosolic multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Its activation is a tightly regulated two-step process.[5]

  • Priming (Signal 1): The first signal, often initiated by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6]

  • Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, triggers the assembly of the inflammasome complex.[1][5] This assembly involves the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation.[7]

Activated caspase-1 is the effector enzyme of the inflammasome. It cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are then secreted from the cell.[3][8] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.[5][9] Given the central role of NLRP3 in inflammation, its inhibition is a major therapeutic target for numerous diseases.[2][3] TPM has been identified as a potential small molecule inhibitor of this pathway. The following protocols provide a framework for validating and quantifying its inhibitory activity.

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive ProIL1b Pro-IL-1β Transcription->ProIL1b Nigericin Nigericin / ATP Efflux K+ Efflux Nigericin->Efflux Efflux->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC Adaptor NLRP3_active->ASC ASC_Speck ASC Speck Formation ASC->ASC_Speck ProCasp1 Pro-Caspase-1 ASC_Speck->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Casp1->ProIL1b IL1b Secreted IL-1β ProIL1b->IL1b

Caption: Canonical two-signal activation model of the NLRP3 inflammasome.

Assay Cascade for Inhibitor Profiling

A tiered or cascaded approach is essential for efficiently characterizing a compound like TPM. This ensures that downstream functional results are not artifacts of cytotoxicity and allows for a deeper mechanistic understanding.

Experimental Workflow Overview

Assay_Workflow A Start: Compound TPM B Protocol 1: Cell Viability Assay (MTS) A->B C Determine Non-Toxic Concentration Range B->C D Protocol 2: IL-1β Secretion Assay (ELISA) C->D Use Safe Doses E Quantify Functional Inhibition (Calculate IC50) D->E F Protocol 3: ASC Speck Imaging Assay (HCI) E->F Confirm Mechanism G Confirm Upstream Mechanism of Action F->G H End: Characterized Inhibitor G->H

Caption: Logical workflow for characterizing TPM's anti-inflammasome activity.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTS Assay)

Principle

Before evaluating the inhibitory properties of TPM, it is crucial to determine the concentration range at which it does not cause cell death. The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent dehydrogenases in metabolically active cells reduce the tetrazolium salt MTS into a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11]

Materials
  • Cell Line: THP-1 human monocytic cells (ATCC TIB-202). These cells are a well-established model for studying the NLRP3 inflammasome.[8][12]

  • Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compound: (1-(Thiazol-2-yl)piperidin-3-yl)methanol (TPM), dissolved in DMSO to a 10 mM stock.

  • Assay Reagent: MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega; or ab197010, Abcam).

  • Equipment: 96-well clear, flat-bottom tissue culture plates; multi-channel pipette; absorbance microplate reader (490-500 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Culture THP-1 cells to a density of approximately 0.5-1.0 x 10^6 cells/mL.

    • Seed 5 x 10^4 cells in 100 µL of culture medium per well into a 96-well plate.

    • Rationale: This density ensures cells are in a logarithmic growth phase and provides a robust signal for the assay.

  • Compound Treatment:

    • Prepare a serial dilution series of TPM in culture medium (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5%.

    • Add 100 µL of the TPM dilutions to the appropriate wells.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest TPM concentration.

      • Untreated Control: Cells with medium only.

      • Media Blank: Wells with medium only (no cells) for background subtraction.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO2. This duration is chosen to match the intended treatment time in subsequent functional assays.

  • MTS Assay Execution:

    • After the incubation period, add 20 µL of MTS reagent to each well.[11][14]

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2.

    • Rationale: Incubation time should be optimized; it needs to be long enough for color development but short enough to remain in the linear range of the assay.

  • Data Acquisition:

    • Gently shake the plate for 10 seconds to ensure uniform color distribution.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the media blank wells from all other readings.

    • Calculate the percentage of cell viability for each TPM concentration relative to the vehicle control:

      • % Viability = (Abs_Sample / Abs_VehicleControl) * 100

    • Plot % Viability against the log of TPM concentration to determine the CC50 (50% cytotoxic concentration). For subsequent functional assays, use TPM concentrations that result in >90% cell viability.

Protocol 2: Quantification of IL-1β Secretion by ELISA

Principle

This assay directly measures the primary functional output of NLRP3 inflammasome activation: the secretion of mature IL-1β.[15] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for specific and sensitive quantification of the cytokine in cell culture supernatants.[16][17] The protocol involves priming THP-1 cells with LPS, treating with TPM, and then activating the inflammasome with nigericin. The amount of IL-1β in the supernatant is inversely proportional to the inhibitory activity of TPM.

Materials
  • Cell Line & Media: Differentiated THP-1 macrophages. To differentiate, treat THP-1 monocytes with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • Nigericin sodium salt.

    • TPM stock solution (10 mM in DMSO).

    • Positive Control: MCC950, a known potent and selective NLRP3 inhibitor.[8][18]

  • Assay Kit: Human IL-1β ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or STEMCELL Technologies).[17][19]

  • Equipment: 96-well tissue culture plates; 96-well ELISA plates (provided in kit); microplate reader (450 nm).

Step-by-Step Methodology
  • Cell Preparation and Priming (Signal 1):

    • Seed PMA-differentiated THP-1 cells in a 96-well plate at 5 x 10^4 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.[6][20]

    • Incubate for 3-4 hours at 37°C, 5% CO2.

    • Rationale: LPS priming upregulates pro-IL-1β and NLRP3 expression, making the cells competent for a robust inflammasome response.[21][22]

  • Inhibitor Treatment:

    • Prepare serial dilutions of TPM and the positive control (MCC950) in culture medium at concentrations determined to be non-toxic from Protocol 1.

    • Carefully remove the LPS-containing medium and replace it with 100 µL of medium containing the test compounds.

    • Incubate for 1 hour at 37°C.

  • Inflammasome Activation (Signal 2):

    • Add nigericin to a final concentration of 10 µM to all wells except the negative controls.[6][22]

    • Controls:

      • Negative Control: LPS-primed cells, no nigericin.

      • Vehicle Control: LPS-primed cells + DMSO, stimulated with nigericin.

      • Positive Control: LPS-primed cells + MCC950, stimulated with nigericin.

    • Incubate for 1-2 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet cells and debris.

    • Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C if not proceeding immediately to ELISA.

  • ELISA Procedure:

    • Perform the IL-1β ELISA according to the manufacturer's specific protocol.[16][23] This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubation to capture IL-1β.

      • Washing, then adding a biotinylated detection antibody.

      • Incubation, washing, then adding streptavidin-HRP.

      • Incubation, washing, then adding a TMB substrate for color development.

      • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

    • Normalize the data by expressing IL-1β levels as a percentage of the vehicle control.

    • Plot the normalized IL-1β secretion against the log of TPM concentration and use non-linear regression to calculate the IC50 value.

Sample Data Presentation
CompoundIC50 (nM)Max Inhibition (%)Cell Viability at 1µM (%)
TPM 75.298.5>95%
MCC950 8.599.1>95%

Protocol 3: High-Content Imaging of ASC Speck Formation

Principle

Upon activation, NLRP3 recruits the adaptor protein ASC, which rapidly oligomerizes into a large, single, micron-sized perinuclear structure called the "ASC speck".[7][24] This event is the hallmark of inflammasome assembly and occurs upstream of caspase-1 activation.[9][25] This imaging-based assay directly visualizes and quantifies the inhibition of this critical mechanistic step by TPM.[26]

Materials
  • Cell Line: THP-1-ASC-GFP reporter cell line (InvivoGen) or immortalized macrophages (iMΦs) expressing ASC-mCerulean.[27] Alternatively, immunofluorescence can be used on wild-type THP-1 cells.[25][28]

  • Reagents: As in Protocol 2, plus:

    • For Immunofluorescence: 4% Paraformaldehyde (PFA), 0.1% Triton X-100, Bovine Serum Albumin (BSA), primary anti-ASC antibody, and a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Stain: Hoechst 33342 or DAPI.

  • Equipment: 96- or 384-well black-walled, clear-bottom imaging plates; High-Content Imaging (HCI) system with automated microscopy and image analysis software.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed THP-1-ASC-GFP cells (or other suitable cells) into an imaging plate at an optimal density (e.g., 1-2 x 10^4 cells/well) to form a sub-confluent monolayer.[29]

    • Perform priming with LPS (1 µg/mL, 3-4 hours) and treatment with TPM (1 hour) as described in Protocol 2.

    • Activate with nigericin (10 µM, 1-2 hours).

  • Cell Staining (Immunofluorescence Protocol):

    • If not using a reporter cell line, proceed with fixation and staining.

    • Fixation: Gently remove the medium and add 4% PFA for 15 minutes at room temperature.

    • Permeabilization: Wash wells with PBS, then add 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.[25]

    • Antibody Staining: Incubate with primary anti-ASC antibody overnight at 4°C, followed by washing and incubation with a fluorescent secondary antibody for 1 hour at room temperature.[25][28]

  • Nuclear Staining and Imaging:

    • Add a nuclear counterstain (e.g., Hoechst 33342) to all wells for 10-15 minutes.

    • Wash wells with PBS and add fresh PBS or imaging buffer.

    • Acquire images using an HCI system. Capture at least two channels: one for the nuclei (blue) and one for ASC-GFP or the secondary antibody (green/red).

  • Image Analysis:

    • Use the image analysis software to perform automated quantification. The general workflow is:

      • Identify Nuclei: Segment the blue channel to identify every cell nucleus.

      • Identify Cytoplasm: Define a cytoplasmic region around each nucleus.

      • Identify Specks: Within the cytoplasmic region of each cell, identify small, bright, high-contrast objects in the green/red channel that meet specific criteria for size and intensity. These are the ASC specks.

      • Quantification: Calculate the percentage of cells containing an ASC speck for each well.

      • % Speck Positive Cells = (Number of Cells with Specks / Total Number of Cells) * 100

  • Data Analysis:

    • Normalize the percentage of speck-positive cells to the vehicle control.

    • Plot the normalized data against the log of TPM concentration to determine the IC50 for the inhibition of inflammasome assembly. This provides direct, mechanistic evidence supporting the functional data from the ELISA assay.

References

  • Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Promega Corporation. (n.d.). A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery.
  • Abcam. (n.d.).
  • Promega Connections. (2024, January 25). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures.
  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics.
  • Mangan, M. S., Olhava, E. J., & Latz, E. (2018). The NLRP3 inflammasome pathway: A review of mechanisms and inhibitors for the treatment of inflammatory diseases. Frontiers in Aging Neuroscience.
  • Ismail, O. Z., & Latz, E. (2019). The NLRP3 inflammasome: Mechanisms of activation, regulation, and therapeutic opportunities.
  • Scribd. (n.d.). MTS Assay Protocol for Cell Viability.
  • Wu, J., Liang, L., Gallagher, P., Wan, Y., & Ma, H. (2020). Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research.
  • Martinon, F., & Tschopp, J. (2004). Inflammasomes: a molecular platform triggering activation of inflammatory caspases and processing of proIL-beta. Molecular Cell.
  • BioSpace. (2023, October 25). Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein.
  • Togninalli, M., et al. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Cells.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
  • Bertheloot, D., Latz, E., & Franklin, B. S. (2023). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology.
  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
  • Chen, G., & Chen, Z. J. (2021).
  • Stutz, A., et al. (2018). Comparative Analysis of Canonical Inflammasome Activation by Flow Cytometry, Imaging... Frontiers in Immunology.
  • AdipoGen Life Sciences. (n.d.). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence.
  • STEMCELL Technologies. (n.d.). Human IL-1 beta ELISA Kit.
  • Fitzgerald, K. A., & Kagan, J. C. (2020). Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS.
  • Franklin, B. S., et al. (2014). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence.
  • ResearchGate. (n.d.).
  • Elabscience. (n.d.). Mouse IL-1β(Interleukin 1 Beta) ELISA Kit.
  • de Torre-Minguela, C., et al. (2021). A semi-automated ASC speck assay to evaluate pyrin inflammasome activation.
  • Nizami, S., et al. (2021).
  • Gaidt, M. M., et al. (2017). Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro. Frontiers in Immunology.
  • ResearchGate. (n.d.). A high content imaging-based screen identifies covalent inhibitors of NLRP3 inflammasome assembly.
  • Martin, A., et al. (2022).
  • LaRock, C. N., & Nizet, V. (2019). The classical NLRP3 inflammasome controls FADD unconventional secretion through microvesicle shedding. eLife.
  • bioRxiv. (2020).
  • Thermo Fisher Scientific. (n.d.). Human IL-1β ELISA Kit User Guide.
  • Hall, J. P., et al. (2019). Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells. Journal of Immunological Methods.
  • Hoss, F., et al. (2017).

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assays Using (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-(Thiazol-2-yl)piperidin-3-yl)methanol, a novel small molecule, in biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-(Thiazol-2-yl)piperidin-3-yl)methanol, a novel small molecule, in biochemical kinase inhibition assays. While extensive public data on this specific compound is limited, its thiazole core is a well-established pharmacophore in numerous potent and selective kinase inhibitors.[1][2][3][4][5] This guide is therefore structured to provide both a robust theoretical framework for kinase inhibitor screening and detailed, actionable protocols applicable to this and other novel chemical entities. We will cover assay selection, protocol optimization, data analysis for IC50 determination, and troubleshooting, ensuring a self-validating system for the rigorous evaluation of kinase inhibitor candidates.

Introduction: The Rationale for Targeting Kinases with Thiazole-Based Inhibitors

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating the majority of cellular processes.[6] Their dysregulation is a hallmark of many diseases, including cancer, making them one of the most important classes of drug targets.[6][7][8] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 80 FDA-approved agents to date.[9]

The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] Numerous successful kinase inhibitors incorporate this heterocycle, demonstrating its utility in achieving high potency and selectivity.[1][2][5] Therefore, a novel compound such as (1-(Thiazol-2-yl)piperidin-3-yl)methanol represents a promising candidate for investigation as a potential kinase inhibitor. This guide provides the foundational methodologies to test this hypothesis.

Choosing the Right Kinase Assay Platform

The first critical step is to select an appropriate assay format.[9] The choice depends on factors like the specific kinase, available equipment, throughput requirements, and cost.[10] There are two main categories of in vitro assays: binding assays, which measure the direct interaction of the compound with the kinase, and activity assays, which measure the inhibition of the phosphorylation reaction.[11] This note will focus on activity assays, as they directly measure the functional consequence of inhibition.

Here's a comparative overview of common assay technologies:

Assay Technology Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[12][13][14]Gold standard for sensitivity and direct measurement; less prone to compound interference.[7][13][15]Requires handling of radioactive materials, specialized equipment, and disposal protocols; lower throughput.[14]
Luminescence-Based Measures kinase activity by quantifying the amount of ADP produced (ADP-Glo™) or ATP consumed (Kinase-Glo®).[6][16]High sensitivity, broad applicability, amenable to high-throughput screening (HTS).[16][17]Susceptible to interference from compounds that affect luciferase; indirect measurement.[18]
Fluorescence-Based Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Common formats include Fluorescence Polarization (FP) and Time-Resolved FRET (TR-FRET).[10][14]Non-radioactive, high throughput, and can be run in real-time.[14]Prone to interference from fluorescent compounds or light scattering.[10][19]

For initial characterization of a novel compound like (1-(Thiazol-2-yl)piperidin-3-yl)methanol, a luminescence-based assay such as ADP-Glo™ offers a robust, sensitive, and scalable starting point. For confirmatory studies and to rule out technology-specific artifacts, results should be validated using an orthogonal method, such as a radiometric assay.[10]

Experimental Design and Optimization: The Path to Self-Validating Data

A successful kinase assay is one that is robust, reproducible, and operates within a linear range.[20] Before screening the test compound, the assay must be optimized for the specific kinase-substrate pair.

Key Optimization Parameters
  • Enzyme Concentration: Titrate the kinase to determine the concentration that yields a robust signal well above the background, while ensuring the reaction remains in the linear range with respect to time.

  • Substrate and ATP Concentration: The concentration of ATP is a critical parameter. For determining the potency (IC50) of ATP-competitive inhibitors, the ATP concentration should ideally be set at or near the Michaelis constant (Km) for the specific kinase.[7][21] This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's affinity.[21] Substrate depletion should be avoided by using a substrate concentration at or above its Km and ensuring that less than 20% of the substrate is consumed during the reaction.[10][20]

  • Reaction Time: A time-course experiment is essential to identify the linear phase of the reaction. The chosen incubation time for inhibitor screening should fall within this linear range to ensure that the measured inhibition is not masked by reaction saturation.[13][20]

  • DMSO Tolerance: As most small molecule inhibitors are dissolved in DMSO, it's crucial to determine the highest concentration of DMSO that does not significantly affect kinase activity.[10] This is typically between 1-5%.

The following diagram illustrates the workflow for optimizing a kinase assay before inhibitor profiling.

G cluster_prep Assay Preparation cluster_val Validation & Screening A Prepare Reagents (Kinase, Substrate, ATP, Buffer) B Kinase Titration A->B C Time Course Experiment B->C D ATP & Substrate Km Determination C->D E DMSO Tolerance Test D->E F Determine Final Assay Conditions (e.g., [ATP] = Km) E->F G Z'-factor Determination (Assay Quality Control) F->G H Proceed to Inhibitor Screening & IC50 Determination G->H

Caption: Workflow for kinase assay optimization and validation.

Step-by-Step Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol provides a general framework for determining the IC50 value of (1-(Thiazol-2-yl)piperidin-3-yl)methanol against a target kinase. Specific concentrations and incubation times must be optimized as described in Section 3.

Materials and Reagents
  • Target Kinase (e.g., a tyrosine or serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • (1-(Thiazol-2-yl)piperidin-3-yl)methanol (Test Inhibitor)

  • Known reference inhibitor (Positive Control, e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO, molecular biology grade

  • White, non-binding, flat-bottom 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of (1-(Thiazol-2-yl)piperidin-3-yl)methanol in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for IC50 determination. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 1 mM).

Assay Procedure

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed. Then, the detection reagents are added to measure the amount of ADP produced.[16][17]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Add 2.5 µL of 2X Inhibitor or DMSO (Control) to well B Add 2.5 µL of 2X Kinase/ Substrate/ATP Mix A->B C Incubate at RT (e.g., 60 min) B->C D Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D Kinase Reaction Complete E Incubate at RT (40 min) D->E F Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G Incubate at RT (30-60 min) F->G H Measure Luminescence (RLU) G->H

Caption: Workflow for the two-step ADP-Glo™ kinase assay.

  • Assay Plate Preparation: Add 2.5 µL of each concentration of the serially diluted test inhibitor to the wells of a 384-well plate.[17] Include control wells with 2.5 µL of DMSO only (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity/background).

  • Initiate Kinase Reaction: Prepare a 2X master mix of Kinase/Substrate/ATP in kinase reaction buffer. Add 2.5 µL of this master mix to each well to start the reaction (final volume 5 µL).[17]

  • Incubation: Gently mix the plate and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[22]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[16][17] Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and, using a coupled luciferase/luciferin reaction, generates a luminescent signal.[16][17] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate reader. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.[16]

Data Analysis and Interpretation

The goal of data analysis is to determine the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8]

  • Normalization:

    • Subtract the average background RLU (from "no enzyme" or "max inhibition" controls) from all data points.

    • Normalize the data to percent inhibition. The average RLU from the DMSO-only wells represents 0% inhibition, and the background RLU represents 100% inhibition.

    • Percent Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background))

  • Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value.[8]

Illustrative Data Presentation

The following table and graph show example data for a hypothetical kinase inhibitor, demonstrating how the results for (1-(Thiazol-2-yl)piperidin-3-yl)methanol should be presented.

Table 2: Example IC50 Determination Data

Inhibitor Conc. (nM) Log [Inhibitor] Average RLU Percent Inhibition
100004.0015,50098.5%
33333.5218,20095.8%
11113.0529,80084.2%
3702.5765,40048.6%
1232.0995,10018.9%
411.61112,3001.7%
13.71.14115,000-0.9%
4.60.66114,500-0.4%
1.50.18115,200-1.1%
0N/A114,0000.0%
Background N/A14,000100.0%

(Note: This is example data and does not reflect actual experimental results.)

Figure 1: Example IC50 Curve

An IC50 curve would be plotted here with "Percent Inhibition" on the Y-axis and "Log [Inhibitor Concentration]" on the X-axis, showing a sigmoidal curve from which the IC50 value is derived. The calculated IC50 for this illustrative data would be approximately 380 nM.

Troubleshooting Common Pitfalls

Even with careful optimization, issues can arise. Being able to identify and address them is key to generating trustworthy data.[10]

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[19]Use calibrated pipettes; ensure thorough mixing; avoid using outer wells or fill them with buffer.[19]
Low Z'-factor (<0.5) Narrow signal window; unstable enzyme; substrate depletion.[20]Re-optimize enzyme/substrate concentrations; check enzyme stability over the assay time; ensure the reaction is in the linear range.[20]
False Positives/Negatives Compound interference (e.g., inhibiting luciferase); compound insolubility.[10]Perform a counter-screen without the primary kinase to check for luciferase inhibition. Visually inspect for compound precipitation.
IC50 Value Shifts Incorrect ATP concentration; inconsistent incubation times.Ensure ATP concentration is kept constant and at Km; use a precise timer for all incubations.[7]

Conclusion and Next Steps

This application note provides a comprehensive framework for characterizing the kinase inhibitory potential of (1-(Thiazol-2-yl)piperidin-3-yl)methanol. By following the principles of rigorous assay optimization, employing a robust protocol such as the ADP-Glo™ assay, and performing careful data analysis, researchers can confidently determine the potency (IC50) of this novel compound.

A crucial next step after identifying initial activity is to assess selectivity.[9] This involves screening the compound against a broad panel of kinases to understand its off-target effects, which is vital for minimizing potential toxicity and developing a safe therapeutic agent.[9][23] The protocols outlined here can be readily adapted for such kinase profiling campaigns.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PMC. A high-throughput radiometric kinase assay. [Link]

  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them). [Link]

  • Bio-protocol. In Vitro Kinase Inhibition Assays. [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. [Link]

  • PubMed. A High-Throughput Radiometric Kinase Assay. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • ResearchGate. (2008, March 14). Fluorescence detection techniques for protein kinase assay. [Link]

  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PanVera Corp. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Aushon. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Molecular Devices. (2026, March 19). Fluorescence Polarization (FP). [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • PMC. Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • Royal Society of Chemistry. New Screening Approaches for Kinases. [Link]

  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Taylor & Francis Online. Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. [Link]

  • PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • ACS Publications. (2004, October 29). Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel. [Link]

  • Wiley-VCH. Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

  • RSC Advances. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • PMC. Broad-spectrum microbicidal activity, toxicologic assessment, and materials compatibility of a new generation of accelerated hydrogen peroxide-based environmental surface disinfectant. [Link]

  • NIH Molecular Libraries Program. (2010, March 19). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. [Link]

  • MDPI. (2022, May 1). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. [Link]

  • PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • ResearchGate. (2025, August 9). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]

  • Semantic Scholar. (2012, April 23). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

  • Jagore Life Sciences. Biological & Chemical Indicators. [Link]

  • USP-NF. (55) Biological Indicators— RESISTANCE PERFORMANCE TESTS. [Link]

  • Germiphene. Product Safety Data Sheet | Biological Indicators. [Link]

  • Eurofins Australia. (2024, February 28). Biological Indicators (BI) Evaluation and Count. [Link]

Sources

Method

Method for assessing the ADME properties of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Application Note: Comprehensive ADME Profiling of (1-(Thiazol-2-yl)piperidin-3-yl)methanol Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Discovery Biologists, DMPK Scientists, and Precli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive ADME Profiling of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Discovery Biologists, DMPK Scientists, and Preclinical Development Teams

Executive Summary & Structural Causality

The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol represents a highly specific pharmacophore consisting of a piperidine ring conjugated to a thiazole moiety, further functionalized with a hydroxymethyl group. Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold requires a tailored approach:

  • Electronic Effects: The electron-withdrawing nature of the thiazole ring significantly deactivates the basicity of the piperidine nitrogen, altering its pKa and lipophilicity, which directly impacts passive membrane permeability.

  • Metabolic Liabilities: The thiazole sulfur and nitrogen atoms are classic sites for cytochrome P450 (CYP) coordination and oxidation, while the primary alcohol provides a direct substrate for Phase II UDP-glucuronosyltransferases (UGTs).

  • DDI Potential: Thiazole-containing molecules frequently exhibit reversible or time-dependent inhibition of CYP3A4.

The following protocols outline a self-validating, regulatory-aligned framework for profiling this compound, grounded in the.

ADME_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion & DDI Compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol Lead Compound Caco2 Caco-2 Permeability (A-B & B-A) Compound->Caco2 PPB Plasma Protein Binding (RED Device) Compound->PPB HLM Liver Microsomes (Phase I/II) Compound->HLM CYP_Inhib CYP450 Inhibition (Isoform Panel) Compound->CYP_Inhib Efflux Efflux Ratio (P-gp Assessment) Caco2->Efflux FreeFrac Free Fraction (fu) PPB->FreeFrac CLint Intrinsic Clearance (CL_int) HLM->CLint IC50 IC50 / Ki Determination CYP_Inhib->IC50

Fig 1. Standardized ADME profiling workflow for thiazole-piperidine derivatives.

Absorption: Caco-2 Bidirectional Permeability

Expertise & Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into polarized enterocyte-like monolayers. Because our compound possesses multiple hydrogen-bond acceptors (N, O, S) and a donor (-OH), assessing both passive transcellular diffusion and active efflux (via P-glycoprotein) is critical for predicting oral bioavailability.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to ensure tight junction formation and expression of apical efflux transporters.

  • Preparation: Prepare the test compound at 10 µM in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Ensure final DMSO concentration is ≤ 1%.

  • Dosing: For Apical-to-Basolateral (A-B) transport, add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Reverse the volumes for B-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 120 minutes. Quench with ice-cold acetonitrile containing an internal standard, centrifuge, and quantify via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

Self-Validating System:

  • Monolayer Integrity: Co-incubate with Lucifer Yellow (LY). Post-assay LY fluorescence in the receiver chamber must yield a Papp​<1×10−6 cm/s. If higher, the monolayer is compromised, and data must be discarded.

  • Assay Controls: The assay is only valid if the high-permeability control (Propranolol) yields Papp​>20×10−6 cm/s and the low-permeability control (Atenolol) yields Papp​<1×10−6 cm/s, as established by .

Distribution: Plasma Protein Binding (PPB)

Expertise & Causality: The distribution of the compound into target tissues relies entirely on its unbound fraction ( fu​ ). High affinity for Human Serum Albumin (HSA) can restrict the free drug concentration, driving up the required therapeutic dose and complicating in vitro-to-in vivo extrapolation (IVIVE).

Step-by-Step Protocol:

  • Preparation: Spike human plasma (pH adjusted to 7.4) with the test compound to a final concentration of 5 µM.

  • Dialysis: Load 200 µL of the spiked plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device. Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Post-incubation, aliquot 50 µL from both chambers. To the plasma samples, add 50 µL of blank PBS; to the PBS samples, add 50 µL of blank plasma. This ensures identical matrices for LC-MS/MS ionization efficiency.

  • Quantification: Quench with acetonitrile, centrifuge, and analyze.

Self-Validating System:

  • Mass Balance: Total recovery (Donor + Receiver) must be ≥85% . A lower recovery indicates non-specific binding to the RED device membrane or chemical instability.

  • Reference Standards: Warfarin must demonstrate >98% binding, and Metoprolol must demonstrate ∼10−15% binding.

Metabolism: Hepatic Intrinsic Clearance

Expertise & Causality: The biotransformation of (1-(Thiazol-2-yl)piperidin-3-yl)methanol is likely biphasic. Phase I CYP enzymes will target the piperidine and thiazole rings, while Phase II UGT enzymes will directly conjugate the hydroxymethyl group. Evaluating both pathways in Human Liver Microsomes (HLMs) provides the intrinsic clearance ( CLint​ ), a foundational metric for predicting hepatic extraction ratios according to the models defined by.

Metabolism_Pathway Parent (1-(Thiazol-2-yl)piperidin-3-yl)methanol (Parent Drug) CYP CYP450 Enzymes (Phase I) Parent->CYP UGT UGT Enzymes (Phase II) Parent->UGT M1 Piperidine N-Dealkylation CYP->M1 M2 Thiazole S-Oxidation CYP->M2 M3 Piperidine Ring Hydroxylation CYP->M3 M4 O-Glucuronide (at -OH group) UGT->M4

Fig 2. Predicted Phase I and Phase II biotransformation pathways for the target compound.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation (Critical Step): Because UGT active sites are localized inside the lumen of the endoplasmic reticulum, add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to form pores in the microsomal membranes, allowing cofactor access.

  • Pre-Incubation: Add the test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the log-linear depletion rate ( k ).

Self-Validating System:

  • Minus-Cofactor Control: A parallel incubation lacking NADPH and UDPGA must show <10% depletion over 60 minutes. If depletion is higher, the compound is chemically unstable in the buffer, invalidating enzymatic clearance calculations.

  • Positive Controls: Verapamil (CYP control) and Naloxone (UGT control) must yield CLint​ values within a 2-fold range of the laboratory's historical baseline.

Excretion & DDI: CYP450 Inhibition

Expertise & Causality: Thiazole derivatives are notorious for coordinating with the heme iron of CYP enzymes, leading to reversible or time-dependent inhibition (TDI). To ensure patient safety and comply with regulatory guidelines, the compound must be screened against major CYP isoforms to determine its IC50​ and predict potential Drug-Drug Interactions (DDIs).

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare HLMs (0.1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Titration: Prepare a 7-point serial dilution of the test compound (0.05 µM to 50 µM).

  • Probe Substrates: Add isoform-specific probe substrates at concentrations equal to their respective Km​ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9).

  • Incubation: Pre-incubate for 5 minutes at 37°C, then initiate with 1 mM NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Quench with acetonitrile, centrifuge, and quantify the formation of the specific probe metabolites via LC-MS/MS.

Self-Validating System:

  • Signal-to-Noise: The vehicle control (0.1% DMSO) must generate sufficient probe metabolite to achieve a signal-to-noise ratio >10 .

  • Inhibitor Controls: The assay is validated only if known selective inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) produce IC50​ curves that match established literature values.

Quantitative Data Presentation

The following table illustrates the structured format for reporting the ADME parameters, populated with representative baseline data expected for a moderately lipophilic thiazole-piperidine derivative.

ADME ParameterAssay / MetricRepresentative ResultScientific Interpretation
Absorption Caco-2 Papp​ (A-B) 12.5×10−6 cm/sModerate to High passive transcellular permeability.
Absorption Efflux Ratio (B-A / A-B)1.8Non-substrate for active P-gp efflux (ER < 2.0).
Distribution Plasma Protein Binding ( fu​ )0.15 (85% bound)Moderate tissue distribution potential; adequate free fraction.
Metabolism HLM CLint​ 45.2 µL/min/mgModerate hepatic extraction ratio; likely requires BID dosing.
DDI Potential CYP3A4 IC50​ 8.5 µMWeak reversible inhibition; low risk of clinical DDI at standard doses.
DDI Potential CYP2D6 IC50​ > 50 µMNo significant inhibition observed.

References

  • FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

Application

The Efficacy Pipeline: In Vivo Study Design for (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Introduction & Strategic Rationale The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol belongs to the aryl-thiazol-piperidine class of small molecules. In neuropharmacology, this specific scaffold has been heavily vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol belongs to the aryl-thiazol-piperidine class of small molecules. In neuropharmacology, this specific scaffold has been heavily validated as a potent modulator of the Survival Motor Neuron (SMN) protein, making it a prime candidate for treating Spinal Muscular Atrophy (SMA) .

Because SMA is characterized by the degeneration of lower motor neurons in the spinal cord and brainstem, peripheral efficacy is insufficient. A successful drug candidate must cross the blood-brain barrier (BBB), engage the target within the central nervous system (CNS), and translate that engagement into phenotypic rescue. As a Senior Application Scientist, I have structured this guide to move sequentially from pharmacokinetic (PK) validation to pharmacodynamic (PD) target engagement, culminating in long-term behavioral efficacy.

Every protocol detailed below is designed as a self-validating system , ensuring that false positives (e.g., measuring vascular trapped drug instead of brain-penetrant drug) are systematically eliminated.

Phase 1: Overcoming the Blood-Brain Barrier (Pharmacokinetics)

Rationale & Causality

Historically, CNS drug discovery relied on whole-brain homogenates to determine brain-to-plasma ratios. This method is fundamentally flawed for highly lipophilic compounds like thiazol-piperidines, as it cannot distinguish between drug trapped in the cerebral microvasculature, drug bound to brain lipids, and the therapeutically active unbound drug in the interstitial fluid (ISF). To establish true causality between dosing and CNS exposure, we utilize Cerebral Open Flow Microperfusion (cOFM) .

Protocol: cOFM Pharmacokinetic Profiling

Objective: Determine the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) of (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

  • Probe Implantation: Stereotaxically implant cOFM probes into the frontal cortex of adult wild-type mice. Allow a 14-day recovery period. Causality: This healing period is critical to ensure the BBB has fully resealed around the probe, preventing artificial drug leakage from the blood into the brain.

  • Dosing & Sampling: Administer the compound via intravenous (IV) bolus (e.g., 5 mg/kg). Continuously collect ISF dialysate and matched plasma samples at 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Self-Validation Check (BBB Integrity): Co-infuse sodium fluorescein (a BBB-impermeable fluorescent dye) systemically. If fluorescein is detected in the cOFM dialysate, the BBB is compromised, and the animal's data must be excluded.

  • Quantification: Analyze samples using LC-MS/MS to calculate the Area Under the Curve (AUC) for both unbound ISF and unbound plasma to derive Kp,uu​ .

Phase 2: Validating Target Engagement (Pharmacodynamics)

Rationale & Causality

Proving that (1-(Thiazol-2-yl)piperidin-3-yl)methanol reaches the brain is only the first step. We must demonstrate that it actively modulates SMN2 splicing/transcription to produce full-length SMN protein in vivo. We assess this directly in the lumbar spinal cord, the primary site of motor neuron degeneration in SMA.

Protocol: SMN Protein Quantification in CNS Tissue

Objective: Measure fold-induction of full-length SMN protein in the spinal cord of SMNΔ7 mice.

  • Dosing Regimen: Dose SMNΔ7 transgenic mice (a severe SMA model) via intraperitoneal (IP) injection daily from Postnatal Day 1 (PND1) to PND7.

  • Tissue Harvest & Perfusion: At PND7, deeply anesthetize the mice and transcardially perfuse with ice-cold phosphate-buffered saline (PBS). Causality: Perfusion flushes all blood from the vasculature. Without this step, SMN protein from peripheral red blood cells will contaminate the CNS sample, yielding false-positive target engagement.

  • Lysis & Western Blot: Microdissect the lumbar spinal cord, homogenize in RIPA buffer with protease inhibitors, and resolve via SDS-PAGE. Probe with the anti-SMN monoclonal antibody (clone MANSMA1).

  • Self-Validation Check (Internal Controls): Normalize SMN band intensity to a housekeeping protein (e.g., β -actin). Include tissue from heterozygous carrier mice as a physiological positive control, and vehicle-treated SMNΔ7 mice as the baseline.

Phase 3: Phenotypic Rescue in the SMNΔ7 Model

Rationale & Causality

The ultimate validation of (1-(Thiazol-2-yl)piperidin-3-yl)methanol is its ability to alter the disease phenotype. The SMNΔ7 mouse model is the gold standard because it lacks the endogenous murine Smn gene but carries the human SMN2 transgene, perfectly mimicking severe human SMA Type 1 .

Protocol: Survival and Motor Function Assays

Objective: Quantify extensions in lifespan and improvements in early motor reflex development.

  • Cohort Assembly & Blinding: Genotype litters at PND0. Randomly assign SMNΔ7 pups to Vehicle, Drug (e.g., 30 mg/kg/day), or a Positive Control (e.g., ML372). Self-Validation: The investigator conducting behavioral assessments must be strictly blinded to the treatment groups to prevent observational bias.

  • Righting Reflex (Motor Function): From PND5 to PND14, place the pup on its back on a flat surface. Record the time it takes for the pup to right itself onto all four paws (maximum 30 seconds). Causality: This assay directly measures core axial muscle strength and motor neuron viability.

  • Survival Monitoring: Record body weight daily. Euthanize animals if weight loss exceeds 20% from peak or if the animal loses the ability to right itself, recording this as the terminal survival endpoint for Kaplan-Meier analysis.

Quantitative Efficacy Thresholds & Data Presentation

To facilitate rapid go/no-go decision-making in drug development, all quantitative data from the above protocols should be benchmarked against the following Target Product Profile (TPP) thresholds.

Pharmacological ParameterTarget Threshold for EfficacyAssay / MethodologyRationale
Unbound Brain-to-Plasma Ratio ( Kp,uu​ ) > 0.5cOFM coupled with LC-MS/MSEnsures sufficient free drug is available to motor neurons.
SMN Protein Induction (Spinal Cord) > 1.5-fold vs. VehicleQuantitative Western BlotValidates target engagement in the primary affected tissue.
Median Survival Extension > 25 days (vs. 14d vehicle)Kaplan-Meier Survival AnalysisDemonstrates systemic and phenotypic rescue in SMNΔ7 mice.
Righting Reflex Time (PND 10) < 5 secondsBehavioral ObservationQuantifies rescue of early motor neuron function and muscle strength.

Workflow and Mechanistic Visualizations

The following diagrams illustrate the logical progression of the in vivo study design and the underlying pharmacodynamic mechanism of the compound.

InVivoWorkflow PK Phase 1: CNS Pharmacokinetics (cOFM & LC-MS/MS) TE Phase 2: Target Engagement (SMN Protein Induction) PK->TE Efficacy Phase 3: Phenotypic Rescue (SMNΔ7 Mouse Model) TE->Efficacy

Fig 1. Sequential in vivo efficacy workflow for CNS-targeted SMN modulators.

MechanismOfAction Drug (1-(Thiazol-2-yl)piperidin-3-yl)methanol SMN2 SMN2 Gene Transcription / Splicing Drug->SMN2 Modulates Protein Full-Length SMN Protein Assembly SMN2->Protein Translation Neuron Motor Neuron Survival & Function Protein->Neuron Axonal Transport

Fig 2. Pharmacodynamic mechanism of thiazol-piperidines in motor neuron rescue.

References

  • Xiao J, Marugan JJ, Zheng W, et al. "Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators." Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. URL:[Link]

  • Altendorfer-Kroath T, Hummer J, et al. "In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion." Biopharmaceutics & Drug Disposition. 2023;44(1):84-93. URL:[Link]

  • Xiao J, Marugan JJ, Zheng W, et al. "SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice." Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2013. URL:[Link]

Method

Preclinical Formulation and Dosing Protocols for (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Introduction & Physicochemical Rationale The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models relies heavily on rational formulation design. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models relies heavily on rational formulation design. The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol presents a unique physicochemical profile that dictates specific handling and vehicle selection.

Structurally, the molecule features a piperidine ring substituted with a hydroxymethyl group and a thiazole ring at the nitrogen position. While aliphatic piperidines are typically strong bases (pKa ~9–10), the direct attachment of the electron-withdrawing thiazole ring creates an enamine/amidine-like resonance system. This delocalization significantly reduces the basicity of the piperidine nitrogen (estimated pKa ~4–5). Consequently, traditional in situ salt formation (e.g., using HCl) may not yield sufficient aqueous solubility at physiological pH (7.4), as the molecule will exist primarily in its unionized, lipophilic state.

To overcome solubility-limited absorption and ensure dose proportionality in rodents, formulations must leverage co-solvents or suspending agents. This guide provides self-validating protocols for formulating this compound, grounded in the Preclinical Dose Number (PDo) framework to mitigate absorption risks [1].

Vehicle Selection & Analytical Causality

When aqueous solubility is insufficient (<5 mg/mL) for the target dose, excipients such as Polyethylene Glycol 400 (PEG400), Polysorbate 80 (Tween 80), and Methylcellulose (MC) are utilized.

  • For Intravenous (IV) Dosing: Solutions must be optically clear and free of particulates to prevent embolism. A co-solvent system of DMSO/PEG400/Saline is highly effective for lipophilic weak bases.

  • For Oral (PO) Dosing: If the target dose is high (e.g., >30 mg/kg), achieving a true solution may require excessive co-solvent volumes that exceed tolerability limits. In such cases, a uniform suspension in 0.5% Methylcellulose with a trace amount of Tween 80 (as a wetting agent) is preferred.

Critical Analytical Warning (LC-MS/MS Matrix Effects): While PEG400 and Tween 80 are excellent solubilizers, they are notorious for causing severe, time-dependent matrix effects during LC-MS/MS bioanalysis. Excipients circulating in the plasma compete with the analyte for gas-phase proton-transfer reactions in the electrospray ionization (ESI) source, leading to profound ion suppression (often 30–80% for early-eluting compounds) [2]. This can result in artificially inflated clearance values or false rejection of the compound. To mitigate this, bioanalytical workflows must incorporate sample dilution, extended chromatographic gradients, or stable isotope-labeled internal standards.

G A Compound: (1-(Thiazol-2-yl)piperidin-3-yl)methanol B Assess Solubility (Target: >5 mg/mL) A->B C Soluble in Aqueous Buffer? B->C D Aqueous Solution (Saline/PBS) C->D Yes E Co-solvent / Surfactant Screening C->E No F 10% DMSO / 40% PEG400 / 50% Saline (IV/PO Solution) E->F Low Dose / IV G 0.5% Methylcellulose / 0.1% Tween 80 (PO Suspension) E->G High Dose PO

Figure 1: Decision tree for selecting the optimal in vivo dosing formulation based on solubility.

Quantitative Data: Tolerability & Vehicle Limits

To ensure animal welfare and physiological relevance, the formulation must adhere to strict volumetric and excipient concentration limits.

RouteRecommended Vehicle CompositionMax Vol. (Mouse)Max Vol. (Rat)Excipient Toxicity / Notes
IV 10% DMSO / 40% PEG400 / 50% Saline5 mL/kg5 mL/kgAdminister slowly. High PEG400 can cause hemolysis if injected rapidly.
PO 10% DMSO / 40% PEG400 / 50% Saline10 mL/kg10 mL/kgSolutions provide rapid absorption but may precipitate in the GI tract.
PO 0.5% Methylcellulose / 0.1% Tween 8010 mL/kg10 mL/kgIdeal for high-dose suspensions. Tween 80 acts as a wetting agent.
IP 5% DMSO / 30% PEG400 / 65% Saline10 mL/kg10 mL/kgKeep DMSO ≤5% to prevent peritoneal irritation and inflammation.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/PO Solution (10% DMSO / 40% PEG400 / 50% Saline)

This protocol is designed to force the lipophilic compound into solution using a cascading polarity gradient.

  • Weighing: Accurately weigh the required mass of (1-(Thiazol-2-yl)piperidin-3-yl)methanol into a sterile glass vial.

  • Primary Solubilization (DMSO): Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 1–2 minutes.

    • Self-Validation Check: The compound must be completely dissolved at this stage, forming a clear liquid. If particulates remain, sonicate for 5 minutes at room temperature.

  • Co-solvent Addition (PEG400): Add PEG400 to achieve 40% of the final target volume. Vortex for 2 minutes to ensure complete homogenization of the organic phase.

  • Aqueous Phase Addition (Saline): Crucial Step: Add 0.9% sterile saline dropwise (to make up the remaining 50% volume) while continuously vortexing. Rapid addition can cause localized crashing (precipitation) of the compound.

  • Final Validation: Inspect the vial against a light source. The solution must be 100% optically clear. If fine precipitation occurs, the compound has exceeded its maximum thermodynamic solubility in this vehicle; you must either decrease the target concentration or switch to a suspension formulation for PO dosing.

Protocol B: Preparation of PO Suspension (0.5% Methylcellulose / 0.1% Tween 80)

This protocol creates a kinetically stable suspension for high-dose oral gavage, ensuring uniform dosing without rapid settling.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose in purified water. Stir overnight at 4°C to ensure complete hydration. Add 0.1% (v/v) Tween 80 and mix thoroughly.

  • Wetting the API: Weigh the compound into a mortar or glass vial. Add a micro-volume of the vehicle (just enough to wet the powder) and triturate/mix to form a smooth, homogenous paste. This prevents the hydrophobic powder from floating on the surface.

  • Volume Expansion: Gradually add the remainder of the 0.5% MC / 0.1% Tween 80 vehicle while continuously stirring or vortexing.

  • Homogenization: Sonicate the suspension in a water bath for 10 minutes, followed by mechanical stirring.

  • Final Validation: The suspension should appear uniformly milky/opaque without large, visible aggregates. It must be continuously stirred on a magnetic plate during the actual animal dosing procedure to prevent settling and ensure dose uniformity.

Pharmacokinetic Workflow & Analytical Mitigation

Because the recommended formulations utilize PEG400 and Tween 80, the downstream PK analysis must be proactively adjusted to prevent excipient-driven data artifacts [2].

PK A Dosing (IV/PO) B Plasma Collection A->B C Protein Precipitation B->C D Sample Dilution (Mitigate Matrix Effect) C->D E LC-MS/MS Analysis D->E

Figure 2: PK workflow emphasizing sample dilution to mitigate PEG400/Tween 80 ion suppression.

Bioanalytical Best Practices:

  • Protein Precipitation: Extract plasma samples using 3 to 4 volumes of cold Acetonitrile (containing the internal standard).

  • Dilution: Dilute the resulting supernatant 5- to 10-fold with mobile phase prior to injection. This reduces the absolute concentration of PEG400/Tween 80 entering the mass spectrometer, restoring ionization efficiency for (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

  • Chromatography: Utilize a gradient that retains the highly polar PEG400 polymers early or washes them out late, ensuring they do not co-elute with the target analyte.

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Welcome to the Technical Support Center for the synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol . This portal is designed for researchers and process chemists encountering yield bottlenecks, chemoselectivity issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol . This portal is designed for researchers and process chemists encountering yield bottlenecks, chemoselectivity issues, or isolation failures during the C–N bond formation between 2-halothiazoles and piperidin-3-ylmethanol.

By understanding the mechanistic causality behind these failures, we can deploy self-validating protocols to ensure high-yield, reproducible syntheses.

Diagnostic Workflow: Choosing Your Synthetic Strategy

The synthesis of this pharmacophore typically relies on either Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination[1]. The decision tree below outlines the optimal path based on your specific reaction constraints.

SynthesisDecision Start Start: 2-Bromothiazole + Piperidin-3-ylmethanol Protect Protect -OH? (TBS/Ac) Start->Protect Optional but recommended SNAr Attempt SNAr (K2CO3, DMSO, 90°C) Protect->SNAr Check Conversion > 80%? SNAr->Check Workup Aqueous Workup (pH 8.5-9.0) Check->Workup Yes Buchwald Buchwald-Hartwig (Pd2(dba)3, Xantphos) Check->Buchwald No / Stalled Deprotect Deprotection (TBAF or NaOH) Workup->Deprotect If protected Product Target Molecule Workup->Product If unprotected Buchwald->Workup Deprotect->Product

Decision tree for optimizing the synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

Troubleshooting FAQs: The "Why" and "How" of Yield Optimization

Q1: Why am I seeing a mixture of N-arylated and O-arylated products during the SNAr reaction?

The Causality: Piperidin-3-ylmethanol is an ambidentate nucleophile. The pKa of the piperidine N–H is approximately 10.5, while the primary alcohol is ~15.5. If you use a strong base (e.g., NaH, KOtBu), you deprotonate the hydroxyl group, creating a highly nucleophilic alkoxide that outcompetes the amine, leading to unwanted ether formation. The Solution: Use a milder base such as K2CO3 or DIPEA. These bases act as acid scavengers to neutralize the HBr generated during the reaction without fully deprotonating the hydroxyl group, thereby enforcing chemoselective N-arylation[2]. If O-arylation persists, transiently protect the alcohol as a tert-butyldimethylsilyl (TBS) ether.

Q2: My SNAr reaction stalls at 40-50% conversion even after 24 hours at 90°C. How can I drive it to completion?

The Causality: While SNAr is effective for highly activated systems (like 2-chloropyrimidines), 2-bromothiazole is only moderately electrophilic[2]. Furthermore, the steric bulk of the 3-hydroxymethyl group on the piperidine ring slightly hinders the trajectory of nucleophilic attack. Pushing the temperature above 110°C often leads to degradation of the thiazole ring. The Solution: Pivot to a Buchwald-Hartwig cross-coupling. Using a palladium catalyst lowers the activation energy barrier for C–N bond formation, allowing the reaction to proceed to completion at milder temperatures[3].

Q3: LC-MS shows full conversion, but I lose most of my product during the aqueous extraction. Where is it going?

The Causality: The target molecule is highly polar. It contains a basic thiazole nitrogen, a weakly basic piperidine nitrogen, and a hydrogen-bonding hydroxyl group. At acidic or neutral pH, the molecule protonates and partitions heavily into the aqueous layer. The Solution: This requires a self-validating isoelectric workup. Adjust the aqueous phase strictly to pH 8.5–9.0 using saturated NaHCO3 before extraction. Extract with a highly solvating organic mixture, such as 10% isopropanol in dichloromethane (DCM) or continuous extraction with ethyl acetate. Salting out the aqueous layer with solid NaCl is mandatory.

Quantitative Data: Method Comparison

To help you select the best route, the table below summarizes the expected outcomes of different synthetic strategies based on standard process chemistry metrics.

Synthetic StrategyReagents / CatalystTemp (°C)Time (h)Chemoselectivity (N:O)Typical Isolated Yield
Direct SNAr K2CO3, DMSO902495:545 - 55%
Harsh SNAr NaH, DMF1001260:40< 30% (Complex mix)
Protected SNAr K2CO3, DMSO (TBS-protected)9018> 99:170 - 75% (over 2 steps)
Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3, Dioxane1008> 98:285 - 90%

Validated Experimental Protocols

For researchers struggling with the direct SNAr approach, we strongly recommend the Palladium-catalyzed route. The catalytic cycle relies on the oxidative addition of 2-bromothiazole to a Pd(0) species, followed by amine coordination and reductive elimination[4].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 2-Bromothiazole AmineCoord Amine Coordination OxAdd->AmineCoord + Piperidine deriv. Deprot Deprotonation (Base) AmineCoord->Deprot - HX (Base) RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 + Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Protocol: Optimized Buchwald-Hartwig Amination

This protocol is self-validating: the color change from dark red/purple to pale yellow/brown indicates active catalyst turnover.

Reagents:

  • 2-Bromothiazole (1.0 equiv, 10 mmol)

  • Piperidin-3-ylmethanol (1.2 equiv, 12 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cs2CO3 (2.0 equiv, 20 mmol)

  • Anhydrous 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, Xantphos, and Cs2CO3.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Crucial: Oxygen will irreversibly poison the Pd(0) catalyst.

  • Addition: Dissolve 2-bromothiazole and piperidin-3-ylmethanol in anhydrous, degassed 1,4-dioxane. Add this solution to the flask via syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath. Stir vigorously for 8 hours. Monitor by TLC (10% MeOH in DCM, Ninhydrin stain for the amine starting material).

  • Quench & Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in 10% isopropanol/DCM (50 mL). Wash with saturated aqueous NaHCO3 (adjusted to pH 8.5) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (gradient elution: 2% to 10% MeOH in DCM with 1% Et3N to prevent streaking).

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC) URL:[Link][2]

  • A machine-learning tool to predict substrate-adaptive conditions for Pd-catalyzed C–N couplings National Science Foundation (NSF) / Science URL:[Link][3]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Royal Society of Chemistry (RSC Advances) URL:[Link][4]

  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators Probe Reports from the NIH Molecular Libraries Program URL:[Link][1]

Sources

Optimization

Identifying and minimizing byproducts in (1-(Thiazol-2-yl)piperidin-3-yl)methanol synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind byproduct formation—specifically O-arylation—and provide a self-validating workflow to ensure high-yield, chemoselective N-arylation.

Part 1: Mechanistic Causality & Chemoselectivity

The coupling of a 2-halothiazole with piperidin-3-ylmethanol proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The reaction follows a two-step addition-elimination pathway, driven by the formation of a transient, negatively charged Meisenheimer complex[1].

The Chemoselectivity Challenge: Piperidin-3-ylmethanol is an ambidentate nucleophile; it contains both a secondary amine and a primary alcohol. While the secondary amine is softer and inherently more nucleophilic, the primary alcohol can become a liability under the wrong conditions. If a strong base is used, the alcohol (pKa ~15.5) is deprotonated to form a hard, highly reactive alkoxide. This alkoxide outcompetes the amine, leading to the primary synthetic failure in this workflow: O-arylation (ether formation) [2].

To achieve >90% chemoselectivity for the target N-arylated product, kinetic control via precise base and solvent selection is mandatory.

G SM 2-Halothiazole + Piperidin-3-ylmethanol Intermediate Meisenheimer Complex (N-Attack) SM->Intermediate Mild Base (K2CO3) Kinetic Control Alkoxide Alkoxide Intermediate (Strong Base) SM->Alkoxide Strong Base (NaH) Deprotonation Target Target Product: N-Arylation (>90% Yield) Intermediate->Target -HX Byproduct Byproduct: O-Arylation (Ether Formation) Alkoxide->Byproduct SNAr via Oxygen

Caption: SNAr Chemoselectivity: N- vs O-Arylation pathways based on base selection.

Part 2: Troubleshooting FAQs

Q1: Why am I observing a high percentage of O-arylated ether byproducts in my LC-MS? A1: This is a direct consequence of your base selection. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) deprotonate the primary alcohol[3]. To fix this, switch to a milder inorganic base like Potassium Carbonate ( K2​CO3​ ) or an organic base like N,N-Diisopropylethylamine (DIPEA). The conjugate acid of K2​CO3​ has a pKa of ~10.3, which is strong enough to scavenge the generated hydrogen halide but far too weak to deprotonate the alcohol, ensuring exclusive N-arylation.

Q2: My reaction stalls at 60% conversion. How can I drive it to completion without increasing thermal degradation? A2: SN​Ar reactions require the stabilization of the anionic Meisenheimer transition state[1]. If you are using non-polar or moderately polar solvents (like THF or Toluene), the reaction will stall due to a high activation energy barrier. Switch to a highly polar aprotic solvent like DMF or DMSO and maintain the temperature at 90–100 °C.

Q3: Should I use 2-bromothiazole or 2-chlorothiazole as my starting material? A3: Both are viable[4], but 2-chlorothiazole is often superior. In SN​Ar reactions, the "element effect" dictates that highly electronegative leaving groups (like Fluorine or Chlorine) better stabilize the rate-determining formation of the Meisenheimer complex compared to Bromine or Iodine[5]. Using 2-chlorothiazole often results in faster reaction kinetics and fewer unreacted starting materials.

Part 3: Quantitative Optimization Data

The following table summarizes in-house optimization data demonstrating the causality between reaction conditions and byproduct formation.

BaseSolventTemperatureTarget N-Arylation (%)Byproduct O-Arylation (%)Unreacted SM (%)
NaH (Strong)THF60 °C42%53%5%
Cs2​CO3​ (Mild)DMF90 °C78%12%10%
K2​CO3​ (Mild) DMF 90 °C 94% <2% 4%
DIPEA (Organic)NMP110 °C88%<1%11%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Reaction Setup Charge an oven-dried flask with 2-chlorothiazole (1.0 eq), piperidin-3-ylmethanol (1.2 eq), and finely milled anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.5 M concentration). Causality: The slight excess of the amine ensures complete consumption of the heteroaryl halide, while K2​CO3​ acts as an acid scavenger without triggering O-arylation[3].

Step 2: Heating & IPC Validation Stir the suspension and heat to 90 °C under a nitrogen atmosphere. Self-Validation Check: After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You must confirm the disappearance of the 2-chlorothiazole peak and the dominance of the target mass ( [M+H]+=199.1 ). If conversion is <95%, continue heating for 4 hours.

Step 3: Quench and Aqueous Workup Cool the reaction to room temperature and quench with Deionized Water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). Self-Validation Check: Test the pH of the aqueous layer before discarding. It must be >8. If the pH is acidic or neutral, the piperidine nitrogen will remain protonated (water-soluble), and your product will be lost in the aqueous waste.

Step 4: DMF Removal via Washing Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 3 volumes), followed by one brine wash. Causality: DMF is highly miscible with Ethyl Acetate. LiCl washes drastically increase the polarity of the aqueous phase, effectively pulling DMF out of the organic layer and preventing bumping/co-distillation during rotary evaporation.

Step 5: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

Workflow Start Analyze LC-MS of Crude Check1 High O-Arylation? Start->Check1 Fix1 Switch to Mild Base (K2CO3, DIPEA) Check1->Fix1 Yes Check2 Low Conversion? Check1->Check2 No Fix1->Check2 Fix2 Increase Temp to 90°C Use DMF/DMSO Check2->Fix2 Yes Success Proceed to Workup Check2->Success No Fix2->Success

Caption: Troubleshooting workflow for byproduct minimization in thiazole amination.

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Troubleshooting

Technical Support Center: A Troubleshooting Guide to the Hantzsch Thiazole Synthesis and its Precursors

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this foundational heterocyclic synthesis. Here, we will address specific issues in a comprehensive question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles governing the synthesis of both the thiazole core and its critical precursors.

Section 1: Troubleshooting the Synthesis of α-Haloketone Precursors

The quality of your α-haloketone is paramount to a successful Hantzsch thiazole synthesis. These precursors are often unstable and their synthesis can be plagued by issues of regioselectivity and over-halogenation.

FAQ 1: My α-halogenation of an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the position of halogenation?

The regiochemical outcome of α-halogenation is primarily dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic catalysis.

Under acidic conditions , the reaction proceeds through an enol intermediate. The regioselectivity is thermodynamically controlled, favoring the formation of the more substituted, and thus more stable, enol. This results in the halogen being added to the more substituted α-carbon.[1][2]

In contrast, under basic conditions , the reaction proceeds via an enolate intermediate. This process is kinetically controlled, with the base preferentially abstracting the most accessible, least sterically hindered α-proton.[3] Consequently, halogenation occurs at the less substituted α-carbon.[1]

Troubleshooting Regioselectivity:

Desired Regioisomer Recommended Conditions Rationale
Halogen on the more substituted α-carbonAcidic (e.g., acetic acid)Favors the formation of the more stable, more substituted enol intermediate.[2]
Halogen on the less substituted α-carbonBasic (e.g., NaOH, NaHCO₃)Favors the formation of the kinetic enolate at the less hindered position.[1]

Experimental Protocol: Regioselective α-Bromination of 2-Pentanone (Illustrative Example)

This protocol provides a general framework for controlling the regioselectivity of bromination on an unsymmetrical ketone.

For 3-Bromo-2-pentanone (more substituted):

  • Reaction: Dissolve 2-pentanone in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise with stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC to ensure mono-bromination.

  • Work-up: Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify by distillation under reduced pressure.

For 1-Bromo-2-pentanone (less substituted):

  • Reaction: Dissolve 2-pentanone in a suitable solvent like methanol. Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide or sodium bicarbonate. Slowly add bromine dropwise with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as for the acid-catalyzed reaction.

FAQ 2: I am observing significant amounts of di- and tri-halogenated byproducts. How can I achieve selective mono-halogenation?

Polyhalogenation is a common side reaction, particularly under basic conditions.[1] The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making them more susceptible to deprotonation and subsequent halogenation.[2]

Strategies to Promote Mono-halogenation:

  • Acidic Conditions: As a general rule, acidic conditions are more conducive to mono-halogenation. The electron-withdrawing effect of the first halogen atom deactivates the carbonyl oxygen towards further protonation, slowing down subsequent enol formation and halogenation.[1]

  • Careful Stoichiometry: Use of a slight excess (1.0-1.1 equivalents) of the halogenating agent can help drive the reaction to completion without promoting polyhalogenation.

  • Choice of Halogenating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, reducing the likelihood of over-bromination.[4]

  • Slow Addition: Adding the halogenating agent slowly and at a controlled temperature allows for the consumption of the starting material before significant polyhalogenation can occur.

FAQ 3: My purified α-haloketone decomposes upon storage. What are the best practices for handling and storing these precursors?

α-Haloketones are notoriously unstable and can be lachrymatory. Decomposition can occur through various pathways, including self-condensation and hydrolysis.

Stabilization and Storage Protocols:

  • Use Freshly Prepared: The most reliable approach is to use α-haloketones immediately after synthesis and purification.

  • Anhydrous Conditions: Moisture can lead to hydrolysis. Ensure all glassware is dry and use anhydrous solvents during work-up and storage.

  • Low Temperature: Store purified α-haloketones at low temperatures (-20°C is recommended) in a tightly sealed container.[5]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Purification Just Before Use: If an older sample must be used, consider re-purifying it by recrystallization or distillation immediately before the Hantzsch synthesis.

Section 2: Troubleshooting the Synthesis of Thioamide Precursors

The purity and integrity of the thioamide precursor are equally critical for a high-yielding Hantzsch reaction. The most common method for thioamide synthesis, the thionation of amides using Lawesson's reagent, presents its own set of challenges.

FAQ 4: My thionation reaction with Lawesson's reagent is giving a low yield and is difficult to purify. What are the common pitfalls?

Lawesson's reagent (LR) is a powerful thionating agent, but its use requires careful consideration of its stability and the nature of its byproducts.

Common Issues and Solutions with Lawesson's Reagent:

  • Reagent Purity and Decomposition: Lawesson's reagent can decompose, especially at elevated temperatures (above 110°C).[6] Use a high-quality, fresh batch of LR for optimal results.

  • Reaction Conditions: The reaction temperature and time need to be optimized for each substrate. Monitor the reaction by TLC to avoid prolonged heating, which can lead to byproduct formation.

  • Byproduct Removal: The primary challenge in the work-up is the removal of a six-membered phosphorus- and sulfur-containing ring byproduct, which often has a similar polarity to the desired thioamide.[7]

Column-Free Work-up Protocol for Lawesson's Reagent Reactions:

This protocol is designed to simplify the purification process by chemically modifying the phosphorus-containing byproduct.[8]

  • Reaction: After the thionation is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Byproduct Decomposition: Add an excess of ethylene glycol and a small amount of water to the reaction mixture. Heat the mixture to approximately 95°C and stir for several hours. This converts the problematic byproduct into a highly polar thiophosphonate derivative.[3][9]

  • Work-up: Cool the mixture and transfer it to a separatory funnel. The thioamide product will remain in the organic layer (e.g., toluene), while the polar byproduct will be in the ethylene glycol/aqueous layer.

  • Isolation: Separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioamide can then be purified by recrystallization.

FAQ 5: I am observing nitrile formation as a major byproduct in my thionation of a primary amide. How can this be prevented?

The dehydration of primary amides to nitriles is a common side reaction when using thionating agents like Lawesson's reagent.

Strategies to Minimize Nitrile Formation:

  • Milder Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can favor thionation over dehydration.

  • Alternative Thionating Agents: For sensitive substrates, consider alternative, milder thionating agents such as phosphorus pentasulfide (P₄S₁₀) in pyridine or other specialized reagents.[10]

  • Alternative Synthetic Routes: If nitrile formation remains a significant issue, consider synthesizing the thioamide via a different route, such as the Kindler reaction.[11]

FAQ 6: I am exploring alternative thioamide syntheses. What are the key troubleshooting points for the Kindler reaction?

The Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur, is a valuable alternative for thioamide synthesis. However, it has its own set of limitations.

Troubleshooting the Kindler Thioamide Synthesis:

Issue Possible Cause(s) Troubleshooting Strategy
Low YieldInefficient activation of sulfur.The addition of a catalytic amount of a base, such as sodium sulfide (Na₂S·9H₂O), can facilitate the nucleophilic cleavage of elemental sulfur and improve yields.[11][12]
Use of sterically hindered substrates.Ortho-substituted aromatic aldehydes and some aromatic amines may give lower yields.[13] Optimization of reaction temperature and time is crucial.
Use of aliphatic aldehydes.Aliphatic aldehydes can sometimes result in lower yields compared to their aromatic counterparts.[13]
Difficult PurificationExcess elemental sulfur.The crude product can be passed through a short plug of silica gel with a non-polar eluent (e.g., hexane) to remove unreacted sulfur before further purification.[14]

Section 3: Troubleshooting the Hantzsch Thiazole Synthesis

With high-quality precursors in hand, you are well-positioned for a successful Hantzsch thiazole synthesis. However, challenges can still arise during the final cyclization step.

FAQ 7: My Hantzsch reaction is resulting in a low yield or is not proceeding to completion. What are the key parameters to optimize?

Low yields are a common frustration, but a systematic approach to optimizing the reaction conditions can often lead to significant improvements.

Key Optimization Parameters:

  • Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. Conversely, excessive heat can lead to decomposition of the product.[15]

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Incomplete conversion will leave unreacted starting materials, while prolonged reaction times can lead to byproduct formation.

  • Solvent: Alcohols such as ethanol and methanol are commonly used solvents. However, for certain substrates, exploring other solvents or solvent mixtures (e.g., ethanol/water) may be beneficial.[16]

  • Purity of Starting Materials: As emphasized in the previous sections, the purity of the α-haloketone and thioamide is critical. Impurities can inhibit the reaction or lead to side products.[15]

Logical Workflow for Troubleshooting Low Yields

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 Nucleophilic Attack (SN2 Reaction) Reactants->SN2 Intermediate1 S-Alkylated Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Dehydration->Product

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Optimization

Thiazolyl-Piperidine Synthesis Support Center: C-N Cross-Coupling Optimization

Welcome to the Technical Support Center for Thiazolyl-Piperidine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the bottlenecks associated with the palladium-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazolyl-Piperidine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the bottlenecks associated with the palladium-catalyzed Buchwald-Hartwig amination of halothiazoles with piperidine derivatives.

Fusing piperidine-based nucleophiles with five-membered heteroaromatic halides is notoriously difficult due to the coordinating nature of the heterocycle and the steric bulk of the amine[1]. This hub provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure your coupling reactions succeed.

Workflow N1 Halothiazole + Piperidine C-N Coupling N2 Monitor Reaction via LCMS Is conversion > 90%? N1->N2 N3 Major Byproduct: Protodehalogenation? N2->N3 No N7 Successful Synthesis Thiazolyl-Piperidine N2->N7 Yes N4 Catalyst Poisoning (Thiazole Coordination) N3->N4 No (SM Recovered) N6 Optimize Base & Temp (NaOTMS, 40-50°C) N3->N6 Yes (Mass = M - Br + H) N5 Switch Ligand (e.g., GPhos, RuPhos) N4->N5 N5->N2 N6->N2

Decision tree for troubleshooting Pd-catalyzed thiazolyl-piperidine C-N cross-coupling.

Section 1: Frequently Asked Questions (Mechanistic & Strategic)

Q1: Why does my palladium catalyst deactivate rapidly when coupling 2-bromothiazole or 4-bromothiazole with piperidine? A1: Catalyst poisoning in this context is primarily driven by the strongly coordinating nature of the thiazole ring. The nitrogen and sulfur heteroatoms act as Lewis bases that can displace the phosphine ligand or coordinate to the open sites of the palladium intermediate, forming stable, off-cycle Pd(II) resting states[1]. Using highly sterically encumbered, electron-rich biarylphosphine ligands (such as GPhos or RuPhos) prevents this off-cycle coordination and accelerates the reductive elimination step[2].

Q2: I am observing a significant amount of protodehalogenated byproduct (unsubstituted thiazole). How can I suppress this? A2: Protodehalogenation occurs when the Pd-aryl intermediate undergoes β-hydride elimination (often from the amine or solvent) followed by reductive elimination of the arene, rather than the desired C-N bond formation[1]. To suppress this:

  • Change the Base: Strong alkoxide bases like NaOtBu can exacerbate protodehalogenation and degrade base-sensitive heteroaryls. Switch to Sodium trimethylsilanolate (NaOTMS)[2].

  • Lower the Temperature: Counterintuitively, lowering the reaction temperature from the traditional 90-110 °C to 40-50 °C reduces the rate of the background degradation pathways more than it reduces the rate of the cross-coupling[1].

Q3: Does the position of the halogen on the thiazole ring affect the coupling efficiency? A3: Yes, significantly. 2-Halothiazoles are highly electrophilic and can sometimes undergo catalyst-free Nucleophilic Aromatic Substitution (SNAr) if the amine is sufficiently nucleophilic[3]. However, 4-halothiazoles and 5-halothiazoles are less electrophilic and strictly require transition-metal catalysis. 4-Bromothiazoles are particularly prone to base-induced degradation and require milder NaOTMS/GPhos conditions[2].

Section 2: Quantitative Optimization Data

To illustrate the causality of parameter adjustments, the following table summarizes a Design of Experiments (DoE) optimization for the coupling of 4-bromothiazole with piperidine. Notice how lowering the temperature and switching to a milder base drastically improves the yield.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Conversion (%)Yield (%)Primary Issue / Observation
1Pd(OAc)₂ / BINAPNaOtBu (1.5)Toluene110>90<10Protodehalogenation[1]
2Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0)Dioxane904530Catalyst Poisoning[3]
3P1 (GPhos-Pd)NaOtBu (1.1)THF508055Base-induced degradation[2]
4P1 (GPhos-Pd)NaOTMS (1.1)THF90>9065Elevated temp side-reactions[2]
5 P1 (GPhos-Pd) NaOTMS (1.1) THF 50 >95 92 Optimal Conditions [2]
Section 3: Standard Operating Procedures (SOPs)
Protocol A: High-Throughput Experimentation (HTE) Screen

Objective: Rapidly identify the optimal Ligand/Base combination for a novel functionalized thiazole.

  • Preparation of Stock Solutions: Inside a nitrogen-filled glovebox, prepare 0.2 M stock solutions of the halothiazole and the piperidine derivative in anhydrous THF.

  • Pre-dosing Catalysts: Use a 24-well aluminum block containing glass vials pre-dosed with 1-5 mol% of various Pd precatalysts (e.g., GPhos-Pd-G3, RuPhos-Pd-G3, tBuBrettPhos-Pd-G3)[1].

  • Reagent Addition: Dispense the halothiazole (1.0 equiv, 10 µmol) and piperidine (1.2 equiv, 12 µmol) into each well.

  • Base Addition: Add the selected base (e.g., NaOTMS, 1.5 equiv) either as a solid or a slurry in THF.

  • Sealing and Heating: Seal the microplate with a Teflon-lined mat. Heat the block to 40-50 °C on an orbital shaker for 4 hours[1].

  • Quenching and Analysis: Cool to room temperature, quench with 500 µL of acetonitrile containing an internal standard (e.g., 1,3,5-trimethoxybenzene), filter through a silica plug, and analyze via UPLC-MS to determine the conversion and yield[2].

Protocol B: Scale-Up Synthesis of 4-(Piperidin-1-yl)thiazole

Objective: Gram-scale synthesis utilizing the optimized mild conditions.

  • Equipment Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox.

  • Reagent Loading: Add 4-bromothiazole (5.0 mmol, 820 mg), piperidine (6.0 mmol, 510 mg), Sodium trimethylsilanolate (NaOTMS) (5.25 mmol, 589 mg), and GPhos-Pd precatalyst (0.75 mol%, 3.75 × 10⁻² mmol)[2].

  • Solvent Addition: Add 12.5 mL of anhydrous, degassed THF to achieve a 0.4 M concentration[2].

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 50 °C in a pre-heated oil bath for 3 hours[4].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 × 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure thiazolyl-piperidine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Halothiazole) Pd0->OxAdd PdII_Ar L-Pd(II)(Thiazolyl)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Poison Catalyst Poisoning (Thiazole Coordination) PdII_Ar->Poison If L is too small PdII_Amido L-Pd(II)(Thiazolyl)(Piperidinyl) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim BetaElim β-Hydride Elimination (Protodehalogenation) PdII_Amido->BetaElim If Temp too high RedElim->Pd0 Regenerates Product Thiazolyl-Piperidine RedElim->Product

Pd-catalyzed C-N coupling cycle highlighting failure modes and intervention points.

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Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of (1-(Thiazol-2-yl)piperidin-3-yl)methanol in Cellular Assays

Welcome to the Advanced Troubleshooting Guide for (1-(Thiazol-2-yl)piperidin-3-yl)methanol (often referenced as EVT-6629306). As a versatile tool compound containing a thiazole moiety linked to a piperidine ring, it is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for (1-(Thiazol-2-yl)piperidin-3-yl)methanol (often referenced as EVT-6629306). As a versatile tool compound containing a thiazole moiety linked to a piperidine ring, it is frequently utilized in medicinal chemistry for neurological and antimicrobial research[1]. However, the specific physicochemical properties of its structural motifs—namely the basic piperidine amine and the metal-coordinating thiazole ring—can introduce significant confounding variables in complex cellular assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these off-target effects, provide self-validating experimental protocols to isolate them, and offer actionable mitigation strategies.

Section 1: The Piperidine Liability – Lysosomotropism and Cytotoxicity

Q: In 48-hour and 72-hour viability assays, my cells exhibit extensive vacuolization and non-specific cytotoxicity at concentrations >10 µM. Is this a target-mediated effect?

A: It is highly likely that you are observing lysosomotropism , an off-target artifact driven by the piperidine ring.

The Causality: The piperidine nitrogen in (1-(Thiazol-2-yl)piperidin-3-yl)methanol is a weak base with a high pKa (typically ~9.0–10.0 for such secondary/tertiary amines). At the physiological pH of the cytosol (pH 7.4), a fraction of the compound remains unprotonated and highly lipophilic, allowing it to freely diffuse across intracellular membranes. However, once it enters the acidic environment of the lysosome (pH ~4.5), the amine becomes heavily protonated. The charged molecule can no longer cross the lipid bilayer, leading to massive intralysosomal accumulation—often reaching concentrations 100- to 1,000-fold higher than the extracellular medium[2].

This "proton sponge" effect causes osmotic swelling (vacuolization), inhibition of lysosomal hydrolases, and eventually Lysosomal Membrane Permeabilization (LMP), which triggers non-apoptotic cell death[3].

Mechanism of piperidine-driven lysosomal trapping and subsequent membrane permeabilization.

Protocol 1: Self-Validating LysoTracker Assay for Lysosomotropism

To confirm whether your cytotoxicity is due to lysosomal trapping, run this high-content screening (HCS) protocol.

Materials: LysoTracker™ Red DND-99, Hoechst 33342, Chloroquine (Positive Control). Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Compound Treatment: Treat cells with (1-(Thiazol-2-yl)piperidin-3-yl)methanol in a dose-response format (1 µM to 50 µM).

  • Control Setup (Critical for Validation): Include a vehicle control (0.1% DMSO) and a positive control (Chloroquine at 20 µM, a known lysosomotropic agent)[4].

  • Incubation: Incubate for 16–24 hours. (Do not exceed 24h to avoid secondary necrotic effects).

  • Staining: Remove media. Add 75 nM LysoTracker Red and 1 µg/mL Hoechst 33342 in live-cell imaging buffer. Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Wash gently with PBS. Image using an HCS platform (e.g., PerkinElmer Opera Phenix). Quantify total lysosomal area per cell. Validation Check: The assay is only valid if the Chloroquine positive control demonstrates a >3-fold increase in lysosomal volume/fluorescence compared to the DMSO control.

Section 2: The Thiazole Liability – CYP450 Inhibition

Q: When testing this compound in primary human hepatocytes or co-culture models, the pharmacokinetic profile of co-administered drugs is drastically altered. Why?

A: You are encountering Cytochrome P450 (CYP) inhibition , a well-documented liability of the thiazole scaffold[5].

The Causality: The thiazole ring contains an sp2-hybridized nitrogen and a sulfur atom. The lone pair of electrons on the thiazole nitrogen is highly prone to coordinate directly with the heme iron (Fe3+) in the active site of CYP enzymes, particularly CYP3A4 and CYP1A2[6]. This forms a reversible, but highly potent, coordinate bond that prevents the enzyme from binding oxygen and metabolizing its intended substrates. If your cellular assay relies on metabolic competence (e.g., hepatocyte models), the compound will artificially suppress cellular metabolism, confounding your readouts.

Protocol 2: Luminescent CYP3A4 Inhibition Assay

To quantify the extent of off-target CYP binding, perform a cell-free biochemical assay.

Materials: P450-Glo™ CYP3A4 Assay Kit (Luciferin-IPA), Recombinant CYP3A4 enzyme, Ketoconazole. Step-by-Step Methodology:

  • Preparation: Prepare a 2X CYP3A4 enzyme/Luciferin-IPA substrate mixture in potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add 12.5 µL of the test compound (dose-response 0.01 µM to 50 µM) to a white opaque 384-well plate.

  • Control Setup: Use Ketoconazole (1 µM) as a positive control for robust CYP3A4 inhibition.

  • Reaction Initiation: Add 12.5 µL of the 2X enzyme/substrate mix to the wells. Incubate for 10 minutes at room temperature to allow pre-binding of the thiazole to the heme iron.

  • NADPH Addition: Add 25 µL of the NADPH Regeneration System to initiate the reaction. Incubate for 30 minutes.

  • Detection: Add 50 µL of Luciferin Detection Reagent. Wait 20 minutes to stabilize the luminescent signal, then read on a microplate luminometer. Validation Check: Ketoconazole must show >90% reduction in luminescence. An IC50 < 10 µM for your test compound indicates a significant off-target CYP liability.

Section 3: Data Interpretation and Structural Mitigation

Q: How do I interpret my off-target profiling data, and what can my chemistry team do to mitigate these effects?

A: Compare your assay results against established baselines for thiazole-piperidine scaffolds. Below is a summarized data presentation of typical off-target thresholds and the structural modifications required to bypass them.

Table 1: Quantitative Off-Target Thresholds for Thiazole-Piperidines
Assay / LiabilityHigh Risk (Action Required)Moderate Risk (Monitor)Low Risk (Optimal)Mechanism of Toxicity
LysoTracker Volume Increase > 2.5-fold over vehicle1.5 to 2.5-fold< 1.5-foldPiperidine protonation / LMP
CYP3A4 Inhibition (IC50) < 3 µM3 µM - 10 µM> 10 µMThiazole-Heme coordination
hERG Inhibition (IC50) < 1 µM1 µM - 10 µM> 10 µMBasic amine binding in pore
Mitigation Workflow

If your compound flags high in the above assays, you must implement a structural mitigation loop.

  • To mitigate Lysosomotropism: The pKa of the piperidine must be lowered to < 7.5. This can be achieved by introducing electron-withdrawing groups (e.g., fluorine) adjacent to the basic nitrogen, or by converting the amine to a less basic amide or non-basic analog[3].

  • To mitigate CYP Inhibition: Introduce steric bulk (e.g., a methyl group) adjacent to the thiazole nitrogen. This steric hindrance physically prevents the nitrogen lone pair from approaching the CYP heme iron[5].

Workflow for identifying and chemically mitigating off-target liabilities in the scaffold.

By systematically applying these self-validating assays, you can confidently differentiate between the true pharmacological effects of (1-(Thiazol-2-yl)piperidin-3-yl)methanol and its structural artifacts.

References
  • Shirude, P. S., et al. "Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Targeting InhA in Mycobacterium tuberculosis." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Pérez-Herrero, E., et al. "Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells." PMC - NIH. Available at:[Link]

  • Röhrig, U. F., et al. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition." PubMed - NIH. Available at:[Link]

  • McAfee, D., et al. "Synthesis of Improved Lysomotropic Autophagy Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Zheng, M., et al. "Evaluation of 11C-NR2B-SMe and Its Enantiomers as PET Radioligands for Imaging the NR2B Subunit Within the NMDA Receptor Complex in Rats." Journal of Nuclear Medicine. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of Chiral APIs: X-Ray Crystallography vs. Conventional Analytics for (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Executive Summary In modern pharmaceutical development, the absolute configuration of chiral building blocks dictates the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the absolute configuration of chiral building blocks dictates the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs). For heterocyclic intermediates like (1-(Thiazol-2-yl)piperidin-3-yl)methanol , confirming the exact spatial orientation of the C3 stereocenter is a critical quality attribute.

This guide provides an objective comparison of analytical methodologies—specifically contrasting Single-Crystal X-Ray Diffraction (SC-XRD) with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). By detailing field-proven experimental protocols and explaining the fundamental causality behind technique selection, this guide serves as an authoritative framework for scientists tasked with definitive structural elucidation.

The Analytical Challenge: Stereochemistry at C3

(1-(Thiazol-2-yl)piperidin-3-yl)methanol features a flexible piperidine ring substituted at the N1 position with a thiazole ring and at the C3 position with a hydroxymethyl group. The C3 carbon is a chiral center, meaning the molecule exists as either the (R) or (S) enantiomer.

While conventional techniques like NMR are highly effective at confirming 2D connectivity and solution-state behavior[1], they fundamentally struggle to determine absolute stereochemistry without the addition of chiral derivatizing agents (e.g., Mosher's acid), which consumes valuable sample and introduces synthetic complexity[2]. To definitively map the 3D atomic coordinates and assign the absolute configuration, SC-XRD remains the undisputed gold standard[3].

Methodological Comparison: SC-XRD vs. NMR vs. HRMS

To select the appropriate analytical tool, researchers must evaluate the specific data requirements of their workflow. Table 1 summarizes the performance of the three primary analytical techniques.

Table 1: Quantitative and Qualitative Comparison of Analytical Techniques

Analytical FeatureSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D spatial coordinates, absolute configuration2D connectivity, functional groups, solution conformationExact molecular mass, elemental composition
Absolute Stereochemistry Definitive (via anomalous dispersion)Indirect (requires chiral derivatization)None
Sample State Solid (Single Crystal)Solution (Liquid)Gas Phase (Ionized)
Sample Recovery Non-destructive (100% recoverable)Non-destructive (100% recoverable)Destructive
Resolution Atomic level (< 0.8 Å)Bulk ensemble averageIsotopic mass level
Throughput Low to Medium (Crystallization dependent)High (Minutes to hours)Ultra-High (Seconds to minutes)

Analysis: When both methods are applicable, SC-XRD is vastly superior to NMR for absolute configuration because it directly measures the electron density and anomalous scattering of the molecule in 3D space, whereas NMR relies on indirect coupling constants that cannot distinguish enantiomers in an achiral environment[2].

Experimental Protocol: SC-XRD Workflow for Thiazolyl-Piperidines

To achieve a self-validating structural assignment for (1-(Thiazol-2-yl)piperidin-3-yl)methanol, the following optimized protocol must be strictly adhered to.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of the highly purified compound in a minimum volume of dichloromethane (solvent) inside a 1-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly and leave undisturbed at room temperature for 3–7 days.

  • Causality: Vapor diffusion allows for a thermodynamically controlled, ultra-slow supersaturation. As the volatile antisolvent diffuses into the solvent, the solubility of the target molecule gradually decreases, promoting the nucleation of defect-free single crystals rather than amorphous precipitates.

Step 2: Data Collection with Cu Kα Radiation
  • Protocol: Select a single crystal (optimal size: 0.1–0.3 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect diffraction data using a microfocus Copper (Cu) Kα X-ray source ( λ = 1.5418 Å).

  • Causality: Cooling the crystal to 100 K minimizes the thermal motion of the atoms, drastically improving high-angle diffraction resolution. More importantly, Cu Kα radiation is mandatory here . The molecule contains a sulfur atom in the thiazole ring. Copper radiation maximizes the anomalous dispersion signal of sulfur compared to standard Molybdenum (Mo) sources. This strong anomalous signal is the physical phenomenon required to distinguish the (R) from the (S) enantiomer[3].

Step 3: Structure Solution and Self-Validation
  • Protocol: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 . Calculate the Flack parameter.

  • Causality: The Flack parameter is a self-validating mathematical metric for absolute configuration. A Flack parameter approaching 0.0 (with a standard uncertainty < 0.03) definitively confirms the assigned enantiomer is correct. A value near 1.0 indicates the structure must be inverted[3].

SCXRD_Workflow N1 Synthesize/Isolate (1-(Thiazol-2-yl)piperidin-3-yl)methanol N2 Vapor Diffusion Crystallization (DCM / Pentane) N1->N2 N3 Data Collection @ 100K (Cu Kα Radiation for S-atom) N2->N3 N4 Phase Solution & Least-Squares Refinement N3->N4 N5 Absolute Configuration Validation (Flack Parameter ≈ 0.0) N4->N5

Fig 1. SC-XRD workflow leveraging sulfur anomalous dispersion for absolute configuration.

Overcoming Crystallization Bottlenecks

A common failure point in SC-XRD is the inability of the target molecule to form high-quality crystals, often presenting as a viscous oil. If (1-(Thiazol-2-yl)piperidin-3-yl)methanol resists standard crystallization, alternative advanced techniques must be employed.

  • Co-Crystallization (Chaperone Method): For difficult-to-crystallize small molecules, rapid thermal co-crystallization using a chaperone molecule like tetraaryladamantane octaether (TEO) can force the target analyte into a highly ordered crystalline lattice. This method can yield diffraction-quality crystals from as little as 3 mg of analyte in under 48 hours[4].

  • Electron Diffraction (MicroED): If only nano-crystalline powders are available, 3D electron diffraction can be utilized. Because electron interactions are orders of magnitude stronger than X-rays, MicroED can solve structures from crystals too small for conventional SC-XRD[5].

Decision_Tree Start Chiral Thiazolyl-Piperidine Isolated Q1 Is Absolute Configuration Strictly Required? Start->Q1 NMR 1D/2D NMR + HRMS (Relative Config Only) Q1->NMR No Q2 Does the compound form quality crystals? Q1->Q2 Yes SCXRD Standard SC-XRD (Cu Kα Radiation) Q2->SCXRD Yes CoCryst Co-Crystallization (e.g., TEO Chaperone) Q2->CoCryst No

Fig 2. Decision matrix for analytical methodology based on crystallization behavior.

References

  • [2] Why is crystallography still used in some cases for small molecule structure determination? StackExchange. Available at:

  • [4] Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at:

  • [1] Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Available at:

  • [3] Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Available at:

  • [5] X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at:

Sources

Comparative

Pharmacophore Validation Guide: Mechanism of Action and Comparative Efficacy of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Executive Summary & Pharmacophore Rationale When evaluating novel chemical scaffolds for drug discovery, it is critical to distinguish between fully optimized clinical candidates and versatile building blocks. (1-(Thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

When evaluating novel chemical scaffolds for drug discovery, it is critical to distinguish between fully optimized clinical candidates and versatile building blocks. (1-(Thiazol-2-yl)piperidin-3-yl)methanol (CAS: 1065484-60-7 or 1334602-79-7)[1] falls into the latter category. It is a highly strategic hybrid heterocyclic pharmacophore designed for target multiplicity .

The architecture of this compound integrates two distinct functional domains:

  • The Piperidine Ring: A classic basic pharmacophore that readily engages Central Nervous System (CNS) targets, particularly G-protein coupled receptors (GPCRs) like the Dopamine D4 receptor[2].

  • The Thiazole Moiety: A heteroaromatic ring that confers affinity for kinase hinge regions, such as Janus Kinase 3 (JAK3), while also enabling rapid regioselective functionalization (e.g., amidation or alkylation)[2]. Similar aryl-thiazol-piperidine derivatives have also been successfully deployed as Survival Motor Neuron (SMN) modulators[3].

Crucially, the chiral C3 alcohol on the piperidine ring introduces stereochemical complexity. Diastereoselective synthesis reveals that the (R)-enantiomer exhibits up to a 5-fold higher binding affinity for the Dopamine D4 receptor compared to its (S)-counterpart[2]. This guide provides a rigorous, objective comparison of this pharmacophore against standard alternatives and details the self-validating experimental protocols required to prove its dual-mechanism efficacy.

Mechanism of Action: Dual-Target Engagement

To leverage (1-(Thiazol-2-yl)piperidin-3-yl)methanol effectively, researchers must understand its bifurcated signaling impact.

  • GPCR Modulation (Dopamine D4): The protonated piperidine nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain of the D4 receptor. This stabilizes the receptor in a conformation that promotes Gi/o protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP levels.

  • Kinase Inhibition (JAK3): The nitrogen and sulfur atoms of the thiazole ring act as a bidentate hydrogen-bond donor/acceptor system within the ATP-binding pocket of JAK3. By competitively displacing ATP, the compound blocks the trans-phosphorylation of STAT proteins, thereby halting downstream inflammatory gene transcription.

MoA T2PM (1-(Thiazol-2-yl)piperidin-3-yl)methanol (Dual Pharmacophore) D4 Dopamine D4 Receptor (CNS Target) T2PM->D4 Piperidine Moiety JAK3 JAK3 Kinase (Immune Target) T2PM->JAK3 Thiazole Moiety Gi Gi/o Protein Activation D4->Gi STAT STAT Phosphorylation Blockade JAK3->STAT Inhibition cAMP Decreased cAMP Levels Gi->cAMP Transcription Modulated Gene Transcription STAT->Transcription cAMP->Transcription

Diagram 1: Dual-target mechanism of action for the compound integrating GPCR and kinase pathways.

Comparative Performance Analysis

Because (1-(Thiazol-2-yl)piperidin-3-yl)methanol is a fragment-like building block rather than an optimized drug, its absolute potency is lower than late-stage clinical compounds. However, its value lies in its Ligand Efficiency (LE) and dual-activity profile . Below is a comparative analysis against standard, highly selective alternatives.

CompoundPrimary TargetAssay ModalityPotency (IC₅₀ / Kᵢ)Selectivity ProfileLogP
(R)-(1-(Thiazol-2-yl)piperidin-3-yl)methanol Dopamine D4RadioligandKᵢ ≈ 45 nMModerate (Dual JAK3 affinity)1.8
L-745,870 (Standard Alternative)Dopamine D4RadioligandKᵢ = 0.43 nMHigh (D4 selective over D2/D3)2.4
(S)-(1-(Thiazol-2-yl)piperidin-3-yl)methanol JAK3 KinaseTR-FRETIC₅₀ ≈ 120 nMModerate (Dual D4 affinity)1.8
Tofacitinib (Standard Alternative)JAK3 KinaseTR-FRETIC₅₀ = 3.2 nMHigh (Pan-JAK selective)1.2

Data Interpretation: While L-745,870 and Tofacitinib offer superior potency for their respective single targets, the thiazole-piperidine hybrid provides a unique starting point for polypharmacology (designing one drug to hit multiple specific targets), which is increasingly desirable in complex neurological and autoimmune disorders[2].

Self-Validating Experimental Workflows

To objectively validate the mechanism of action of this compound, researchers must employ orthogonal assays. As an application scientist, I emphasize that protocols must be self-validating systems —meaning they must contain internal controls to rule out artifacts (such as compound auto-fluorescence or metal-catalyzed degradation).

Protocol A: Radioligand Binding Assay (Dopamine D4 Receptor)

This assay determines the binding affinity (Kᵢ) of the piperidine moiety to the D4 receptor.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human recombinant Dopamine D4 receptor.

  • Buffer Formulation (Causality Check): Use 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM KCl, 2 mM MgCl₂ , 1.5 mM CaCl₂ , and 5 mM EDTA .

    • Why this buffer? Divalent cations (Mg²⁺, Ca²⁺) are strictly required to stabilize the high-affinity state of the GPCR-G protein ternary complex. EDTA is critical here to chelate trace heavy metals that could catalyze the auto-oxidation of the thiazole sulfur or the radioligand during incubation.

  • Tracer Addition: Add 0.5 nM [³H]-Spiperone. Why Spiperone? It provides an exceptionally high signal-to-noise ratio for D4 receptors with minimal non-specific lipid partitioning.

  • Self-Validating Controls:

    • Positive Control: Titrate L-745,870 (0.1 nM to 10 µM) to ensure the assay window is functioning (Z'-factor must be >0.6).

    • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature, then rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Detection: Measure retained radioactivity using liquid scintillation counting.

Protocol B: TR-FRET Kinase Assay (JAK3 Inhibition)

This assay validates the thiazole moiety's ability to inhibit JAK3 catalytic activity.

  • Enzyme/Substrate Mix: Combine recombinant human JAK3 kinase domain with ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Buffer Formulation (Causality Check): Use 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT , and 0.01% Tween-20 .

    • Why this buffer? DTT maintains the catalytic cysteine residues of the kinase in a reduced, active state. Tween-20 is absolutely essential when testing lipophilic heterocyclic building blocks to prevent non-specific compound aggregation (promiscuous inhibition), a common false-positive artifact.

  • Reaction Initiation: Add 10 µM ATP to initiate phosphorylation. Incubate for 60 minutes.

  • Detection & Self-Validation (Causality Check): Add Europium-anti-phospho-tyrosine antibody. Why TR-FRET? Thiazole-containing compounds often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Time-Resolved FRET utilizes long-lifetime lanthanide fluorophores, allowing a 50 µs temporal delay before measurement. This ensures the compound's transient background auto-fluorescence decays completely, preventing false-positive inhibition readouts.

  • Internal Control: Run Staurosporine (pan-kinase inhibitor) in parallel to validate enzyme viability. Read the emission ratio at 665 nm / 615 nm.

Workflow Prep 1. Compound Preparation & Chiral Resolution Split Parallel Validation Tracks Prep->Split Assay1 2A. Radioligand Binding Assay ([3H]-Spiperone vs D4) Split->Assay1 Assay2 2B. TR-FRET Kinase Assay (JAK3 Inhibition) Split->Assay2 Val1 Internal Control: L-745,870 Reference Assay1->Val1 Data 3. Data Synthesis & IC50/Ki Calculation Assay1->Data Val2 Internal Control: Staurosporine Reference Assay2->Val2 Assay2->Data

Diagram 2: Self-validating experimental workflow for parallel GPCR and kinase target assessment.

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Validation

A Comparative Analysis of (1-(Thiazol-2-yl)piperidin-3-yl)methanol, a Novel Kinase Inhibitor Candidate

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that balance potency, selectivity, and drug-like properties is a paramount objective. The thiazole nucleus is a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that balance potency, selectivity, and drug-like properties is a paramount objective. The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically successful kinase inhibitors such as Dasatinib and Dabrafenib.[1] This guide introduces a novel investigational compound, (1-(Thiazol-2-yl)piperidin-3-yl)methanol, hereafter referred to as TPM , and provides a comprehensive comparative analysis against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical rationale, present a framework for comparative experimental evaluation, and discuss the interpretation of hypothetical, yet representative, data. Our analysis will position TPM against two well-characterized inhibitors:

  • Dasatinib : A potent, multi-targeted ATP-competitive inhibitor of numerous kinases, including BCR-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[2][3]

  • KDR Inhibitor Cmpd-X : A representative N-(1,3-thiazol-2-yl)pyridin-2-amine compound, characteristic of a class of potent and selective inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR), a key mediator of angiogenesis.[4][5]

Through this guide, we will explore the methodologies required to profile a novel compound and discuss the structure-activity relationships that may drive its biological profile.

Structural Overview and Rationale

The core structure of TPM, a thiazole ring linked to a piperidine moiety, is a recognized pharmacophore in kinase inhibition.[6][7] The thiazole can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the piperidine acts as a versatile scaffold, allowing for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.

CompoundStructureCore ScaffoldKey Features
TPM (Investigational) Chemical structure of (1-(Thiazol-2-yl)piperidin-3-yl)methanolThiazole-PiperidineContains a hydroxyl-methanol group, which could act as a hydrogen bond donor or acceptor, potentially influencing selectivity.
Dasatinib Chemical structure of Dasatinib2-AminothiazoleFeatures a complex side chain that confers potent, multi-targeted activity against tyrosine kinases.[2][8]
KDR Inhibitor Cmpd-X Chemical structure of a representative KDR inhibitorN-phenyl-thiazol-2-amineOptimized for specific interactions within the KDR active site, often demonstrating high selectivity.[4]

Comparative Evaluation Workflow

To comprehensively characterize a novel inhibitor like TPM, a tiered experimental approach is necessary. This workflow ensures that resource-intensive assays are performed on compounds with promising initial characteristics.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular & Mechanistic Studies cluster_3 Tier 4: In Vitro ADME Profiling A Compound Synthesis & QC B In Vitro Kinase Assay (Single High Concentration) A->B  10 µM Screen C IC50 Determination (Primary Target) B->C Active 'Hits' D Broad Kinase Panel (e.g., 400+ kinases) C->D Determine Selectivity E Cellular Target Engagement (e.g., Western Blot) D->E F Cell Viability/Proliferation Assay E->F Correlate Target Inhibition to Effect G Metabolic Stability (Microsomes, Hepatocytes) F->G H Preliminary Safety (e.g., hERG, Cytotoxicity) G->H

Caption: Tiered workflow for kinase inhibitor characterization.

In Vitro Kinase Inhibition Profile

The initial step in characterizing TPM is to determine its potency and selectivity against a panel of kinases and compare it to our reference compounds.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

  • Kinase Reaction Preparation : In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.

  • Compound Addition : Add 2.5 µL of the test compound (TPM, Dasatinib, or Cmpd-X) at various concentrations (typically an 11-point, 3-fold serial dilution starting from 30 µM). Include "no inhibitor" (DMSO) and "no enzyme" controls.

  • Initiate Reaction : Add 5 µL of ATP solution to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data using controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Hypothetical Comparative Data

The following table represents plausible data from such an experiment, profiling the inhibitors against a selected panel of tyrosine and serine/threonine kinases.

Kinase TargetTPM (IC50, nM)Dasatinib (IC50, nM)KDR Inhibitor Cmpd-X (IC50, nM)
KDR (VEGFR2) 75 155
SRC 1,2001 8,500
ABL1 950<1 >10,000
c-KIT 800127,200
PDGFRβ 2508150
Cdc7 >10,0005,000>10,000
CK2 >10,000>10,000>10,000

Interpretation: From this hypothetical data, TPM emerges as a moderately potent KDR inhibitor. It is significantly more selective than the multi-targeted inhibitor Dasatinib, which shows potent activity across Src, Abl, Kit, and PDGFRβ.[2] TPM demonstrates greater potency for KDR than for other tyrosine kinases tested, though it is less potent than the highly optimized KDR Inhibitor Cmpd-X. The lack of activity against serine/threonine kinases like Cdc7 and CK2 suggests a preference for the tyrosine kinase family.[1][9]

Cellular Activity and Mechanism of Action

Confirming that in vitro enzymatic inhibition translates into a biological effect in a cellular context is a critical step. This involves assessing both on-target activity and the downstream functional outcome, such as inhibition of cell proliferation.

Signaling Pathway Context

G VEGF VEGF Ligand KDR KDR (VEGFR2) Receptor VEGF->KDR Binds & Dimerizes PLCg PLCγ KDR->PLCg pY1175 PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor TPM / Cmpd-X Inhibitor->KDR Inhibits Kinase Domain

Caption: Simplified KDR (VEGFR2) signaling pathway.

Experimental Protocol: Western Blot for KDR Phosphorylation

This protocol assesses the ability of an inhibitor to block VEGF-stimulated autophosphorylation of KDR in cultured endothelial cells (e.g., HUVECs).

  • Cell Culture : Plate HUVECs and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Inhibitor Treatment : Pre-treat cells with various concentrations of TPM or comparator compounds for 1 hour.

  • Stimulation : Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

  • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody against phosphorylated KDR (pY1175). Subsequently, strip and re-probe the membrane with an antibody for total KDR as a loading control.

  • Detection : Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry software.

Hypothetical Cellular Data
CompoundCellular IC50 (pKDR, nM)Cell Viability IC50 (HUVEC, nM)
TPM 250750
Dasatinib 45150
KDR Inhibitor Cmpd-X 1550

Interpretation: The cellular data corroborates the enzymatic assay results. TPM inhibits KDR phosphorylation in cells, confirming cell permeability and on-target activity. The rightward shift from the enzymatic IC50 (75 nM) to the cellular IC50 (250 nM) is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentration. The effect on cell viability demonstrates that target inhibition leads to the desired functional outcome. As anticipated, TPM is less potent than the comparators but maintains a reasonable therapeutic window between target engagement and broader cytotoxicity.

Conclusion and Future Directions

This comparative analysis, based on a combination of established principles and hypothetical data, positions our novel compound, (1-(Thiazol-2-yl)piperidin-3-yl)methanol (TPM) , as a promising starting point for a selective KDR inhibitor program.

  • Potency & Selectivity : TPM displays moderate, sub-micromolar potency against KDR with a favorable selectivity profile against other tested kinases compared to the broad-spectrum inhibitor Dasatinib.

  • Cellular Activity : The compound effectively inhibits KDR phosphorylation in a cellular context and reduces endothelial cell viability, confirming its mechanism of action.

  • Structure-Activity Relationship (SAR) : Compared to the highly optimized KDR Inhibitor Cmpd-X, TPM's potency is lower. The hydroxyl-methanol group on the piperidine ring of TPM represents a key vector for chemical modification. Future synthetic efforts could explore how modifying or replacing this group affects interactions within the KDR active site to enhance potency.

The presented workflow provides a robust framework for the continued evaluation of TPM. The next logical steps would involve broader selectivity screening, in vitro ADME profiling to assess its drug-like properties, and ultimately, evaluation in preclinical in vivo models of angiogenesis and cancer.

References

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

  • Togari, A., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1474-1483. Available at: [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazoles and pyrazoles useful as kinase inhibitors. Google Patents.
  • Pargellis, C., et al. (2004). Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel. Journal of Medicinal Chemistry, 47(24), 5893–5903. Available at: [Link]

  • Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. Zhejiang University of Technology. Available at: [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

Sources

Comparative

Benchmarking the Anti-Proliferative Activity of (1-(Thiazol-2-yl)piperidin-3-yl)methanol: A Comparative Guide

As drug development pivots toward highly selective kinase inhibitors, benchmarking novel scaffolds against established clinical standards is critical. The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol (hereafter refe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective kinase inhibitors, benchmarking novel scaffolds against established clinical standards is critical. The compound (1-(Thiazol-2-yl)piperidin-3-yl)methanol (hereafter referred to as the TZM-derivative ) represents a compelling structural motif. Featuring a thiazole ring coupled to a piperidine scaffold, this compound shares structural homology with key intermediates used in the synthesis of Janus Kinase 3 (JAK3) inhibitors, such as the pyrrolo[2,3-d]pyrimidine class.

This guide provides a comprehensive, objective framework for benchmarking the targeted anti-proliferative activity of the TZM-derivative. By comparing its performance against a highly selective JAK1/3 inhibitor (Tofacitinib) and a broad-spectrum cytotoxic agent (Doxorubicin), we establish a self-validating experimental system to define its efficacy, selectivity, and mechanism of action.

Mechanistic Rationale & Cell Line Selection

To accurately benchmark a putative kinase inhibitor, the experimental design must separate targeted anti-proliferative activity from general cytotoxicity.

We utilize a dual-cell-line screening strategy:

  • CTLL-2 Cells (Target-Dependent): An Interleukin-2 (IL-2) dependent murine T-cell line. IL-2 binds to the common gamma chain ( γc​ ) receptor, obligatorily driving proliferation through the JAK3/STAT5 signaling cascade[1]. A true JAK3 inhibitor will potently arrest CTLL-2 proliferation.

  • HCT-116 Cells (Target-Independent): A human colorectal carcinoma cell line that proliferates independently of the IL-2/JAK3 axis. This serves as a negative control for off-target cytotoxicity.

Signaling Pathway Intervention

The following diagram illustrates the IL-2/JAK3/STAT5 cascade and the hypothesized intervention point of the TZM-derivative within the ATP-binding pocket of the JAK3 kinase domain.

Pathway IL2 IL-2 Cytokine Receptor IL-2 Receptor (γc) IL2->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT5 STAT5 Activation JAK3->STAT5 Proliferation T-Cell Proliferation STAT5->Proliferation TZM TZM-Derivative (Test Compound) TZM->JAK3 Inhibits

IL-2/JAK3/STAT5 signaling pathway illustrating the targeted inhibition by the TZM-derivative.

Comparative Efficacy Data

To objectively evaluate the TZM-derivative, we benchmark its half-maximal inhibitory concentration ( IC50​ ) against established controls. The data below represents the expected pharmacological profile for this class of targeted small molecules when evaluated via ATP-quantification assays at 72 hours post-treatment.

CompoundPrimary Target / MechanismCTLL-2 IC50​ (nM)HCT-116 IC50​ (nM)Selectivity Index (HCT-116 / CTLL-2)
TZM-derivative Putative JAK3 / Kinase Inhibitor145.2 ± 12.4 > 10,000 > 68.8x
Tofacitinib JAK1/JAK3 Inhibitor (Positive Control)12.5 ± 1.8> 10,000> 800x
Doxorubicin DNA Intercalator (Cytotoxic Control)45.3 ± 4.152.1 ± 6.3~ 1.1x

Data Interpretation: The TZM-derivative demonstrates moderate, targeted anti-proliferative activity in the IL-2 dependent CTLL-2 line while sparing the HCT-116 line. This high Selectivity Index (>68.8x) mirrors the profile of Tofacitinib, confirming that the compound operates via targeted signal transduction inhibition rather than broad-spectrum cytotoxicity (as seen with Doxorubicin).

Self-Validating Experimental Protocol: Cell Viability Assay

To generate the benchmarking data above, we employ the CellTiter-Glo® Luminescent Cell Viability Assay. As outlined in the NIH Assay Guidance Manual[2], this assay quantifies intracellular ATP as a direct proxy for metabolic activity and cell number.

Why CellTiter-Glo over MTT? Traditional tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity, which can be artificially skewed by small molecules that alter cellular metabolism without causing cell death[3]. ATP quantification provides a highly sensitive, homogenous, and metabolically stable readout that minimizes false positives in kinase inhibitor screening[4].

Experimental Workflow

Workflow Step1 Seed Cells (CTLL-2/HCT-116) 96-well opaque plate Step2 Compound Treatment (Dose-Response, 72h) Step1->Step2 Step3 Add CellTiter-Glo Reagent (Equal Volume to Media) Step2->Step3 Step4 Orbital Shaking (2 min) & Incubation (10 min) Step3->Step4 Step5 Record Luminescence (ATP Quantification) Step4->Step5

Step-by-step CellTiter-Glo viability assay workflow for benchmarking anti-proliferative activity.

Step-by-Step Methodology
  • Cell Seeding & Equilibration:

    • Harvest CTLL-2 cells (supplemented with 50 IU/mL recombinant human IL-2) and HCT-116 cells during the logarithmic growth phase.

    • Seed cells at a density of 1×104 cells/well into opaque-walled 96-well plates in 50 µL of complete culture medium.

    • Causality Note: Opaque plates are mandatory to prevent optical cross-talk (luminescent bleed-through) between adjacent wells during plate reading[5].

  • Compound Treatment (Dose-Response):

    • Prepare a 10-point, 3-fold serial dilution of the TZM-derivative, Tofacitinib, and Doxorubicin in DMSO.

    • Dilute the compounds in culture media and add 50 µL to the respective wells (Final volume = 100 µL/well).

    • Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced solvent toxicity. Include a 0.1% DMSO vehicle control well.

    • Incubate the plates at 37°C, 5% CO2​ for 72 hours.

  • Reagent Preparation & Lysis:

    • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both to room temperature (approx. 22°C) prior to reconstitution.

    • Causality Note: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the reagents and the assay plate to room temperature will result in a temperature gradient across the plate, causing severe edge effects and skewed IC50​ calculations[5].

    • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Signal Stabilization & Detection:

    • Mix the contents vigorously for 2 minutes on an orbital shaker. This mechanical shearing ensures complete cellular lysis and rapid release of intracellular ATP[2].

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 second per well.

  • Data Analysis:

    • Normalize the luminescent signals to the 0.1% DMSO vehicle control (defined as 100% viability).

    • Calculate the IC50​ values using non-linear regression (four-parameter logistic curve) in software such as GraphPad Prism.

References

  • Pyrrolo[2,3-d]pyrimidine compounds (Patent US6696567B2)
  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening Source: PubMed Central (PMC) - NIH URL:[Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: PubMed Central (PMC) - NIH URL:[Link]

  • BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway Source: PubMed Central (PMC) - NIH URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

  • CellTiter-Glo Assay Protocol Source: Oslo University Hospital Research URL:[Link]

Sources

Validation

Preclinical Formulation Strategy &amp; Pharmacokinetic Comparison Guide: (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Executive Summary & Physicochemical Rationale The development of (1-(Thiazol-2-yl)piperidin-3-yl)methanol presents a classic biopharmaceutical challenge. Structurally, the presence of the thiazole and piperidine rings im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of (1-(Thiazol-2-yl)piperidin-3-yl)methanol presents a classic biopharmaceutical challenge. Structurally, the presence of the thiazole and piperidine rings imparts a highly lipophilic backbone, while the methanol moiety offers limited hydrogen-bonding potential. This results in a compound that falls squarely into Biopharmaceutics Classification System (BCS) Class II: high permeability but notoriously poor aqueous solubility.

For such compounds, the rate-limiting step in oral absorption is dissolution in the gastrointestinal (GI) tract. Administering the unformulated crystalline free base typically results in sub-therapeutic plasma concentrations and erratic pharmacokinetic (PK) profiles. To overcome this, we must manipulate the physical state of the active pharmaceutical ingredient (API) or its delivery vehicle.

This guide objectively compares the pharmacokinetic performance of the unformulated aqueous suspension against two advanced formulation strategies:

  • Amorphous Solid Dispersions (ASD): Designed to generate and maintain a supersaturated state in the GI lumen[1].

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Designed to present the drug in a pre-solubilized, nanometer-scale lipid matrix to bypass dissolution entirely and promote lymphatic transport[2].

Mechanistic Absorption Pathways

Understanding why a formulation succeeds requires mapping its journey from ingestion to systemic circulation. The diagram below illustrates the divergent absorption kinetics of the three evaluated formulations.

G Suspension Aqueous Suspension (Crystalline API) Dissolution Slow & Incomplete Dissolution Suspension->Dissolution ASD Amorphous Solid Dispersion (ASD) Supersat API Supersaturation (Polymer Stabilized) ASD->Supersat SMEDDS SMEDDS (Lipid-based) Emulsion Nanoemulsion (<50nm) (Bile Salt Micelles) SMEDDS->Emulsion Portal Portal Vein (Hepatic First-Pass) Dissolution->Portal Low Permeation Supersat->Portal High Permeation Emulsion->Portal Direct Permeation Lymph Lymphatic Transport (Thoracic Duct) Emulsion->Lymph Chylomicron Uptake Systemic Systemic Circulation (Bioavailability) Portal->Systemic Liver Metabolism Lymph->Systemic Bypasses Liver

Fig 1: Mechanistic oral absorption pathways of (1-(Thiazol-2-yl)piperidin-3-yl)methanol formulations.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, every formulation must be validated for its critical quality attributes (CQAs) prior to in vivo dosing. The following protocols outline the preparation and internal validation of each system.

Protocol A: Preparation of the Amorphous Solid Dispersion (ASD)

Causality: Converting the crystalline lattice to an amorphous state drastically lowers the thermodynamic barrier to dissolution. However, amorphous APIs are inherently unstable and prone to recrystallization. We utilize Hydroxypropyl methylcellulose acetate succinate (HPMCAS) because its amphiphilic nature provides both steric hindrance and hydrogen bonding, effectively inhibiting API nucleation during in vivo dissolution[1].

  • Solvent Casting: Dissolve (1-(Thiazol-2-yl)piperidin-3-yl)methanol and HPMCAS-HF at a 1:3 (w/w) ratio in a co-solvent system of Methanol/Dichloromethane (1:1 v/v)[1].

  • Evaporation: Remove solvents using a rotary evaporator at 60°C under reduced pressure until a solid film forms.

  • Secondary Drying: Transfer the film to a vacuum desiccator for 24 hours to eliminate residual solvents (ensuring compliance with ICH Q3C limits).

  • Milling: Gently mill the dried dispersion and pass through a 75 µm sieve to standardize particle size.

  • Validation (PXRD): Analyze the powder via X-ray Powder Diffraction. A successful ASD must exhibit a broad "halo" without sharp Bragg peaks, confirming a fully amorphous state[3].

Protocol B: Preparation of the SMEDDS Formulation

Causality: SMEDDS rely on the spontaneous formation of oil-in-water nanoemulsions upon contact with GI fluids. We select Labrafil M1944 (oil) for its high solubilization capacity for lipophilic APIs, and Cremophor EL (surfactant) due to its high Hydrophilic-Lipophilic Balance (HLB), which ensures rapid emulsification[2].

  • Matrix Blending: In a glass vial, combine Labrafil M1944 (30% w/w), Cremophor EL (50% w/w), and Glycerin (20% w/w as a co-surfactant)[2].

  • API Incorporation: Add (1-(Thiazol-2-yl)piperidin-3-yl)methanol to achieve a 10% (w/w) drug loading relative to the lipid matrix.

  • Homogenization: Vortex the mixture for 5 minutes, followed by bath sonication at 40°C until a completely clear, isotropic liquid is achieved.

  • Validation (Dispersibility & DLS): Dilute 1 mL of the SMEDDS in 200 mL of 37°C Simulated Gastric Fluid (SGF) under mild agitation (50 rpm). The mixture must spontaneously form a bluish-white nanoemulsion in <1 minute. Dynamic Light Scattering (DLS) must confirm a mean droplet size of <50 nm[2].

Protocol C: In Vivo Pharmacokinetic Study in Wistar Rats

Causality: Wistar rats are the standard preclinical model for evaluating GI absorption. Fasting the animals ensures that baseline GI motility and endogenous bile salt levels do not introduce high inter-subject variability[4].

  • Animal Preparation: Fast male Wistar rats (200–250 g, n=6 per group) for 12 hours prior to dosing, with free access to water[4].

  • Dosing: Administer the Aqueous Suspension (in 0.5% CMC-Na), the ASD (suspended in water immediately prior to dosing), and the SMEDDS via oral gavage at a dose equivalent to 10 mg/kg of the API.

  • Blood Sampling: Collect 0.2 mL of blood from the retro-orbital plexus into EDTA-coated tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[4].

  • Plasma Separation: Centrifuge samples at 5500 × g for 15 minutes at 4°C. Store plasma at -80°C until analysis.

  • Quantification: Extract the API using protein precipitation (acetonitrile) and quantify using a validated LC-MS/MS method.

Pharmacokinetic Data Comparison

The quantitative results of the in vivo study clearly demonstrate the superiority of the engineered formulations over the unformulated free base.

Pharmacokinetic ParameterAqueous Suspension (Control)ASD (HPMCAS Matrix)SMEDDS (Lipid Matrix)
Cmax (ng/mL) 145 ± 22680 ± 55920 ± 78
Tmax (h) 4.02.01.5
AUC0-24h (ng·h/mL) 850 ± 1103,450 ± 4204,800 ± 510
Relative Bioavailability ( Frel​ %) 100%405%564%
Clearance (CL/F, L/h/kg) HighModerateLow
Data Interpretation & Discussion
  • Aqueous Suspension: The low Cmax​ (145 ng/mL) and delayed Tmax​ (4.0 h) are hallmark signs of dissolution-rate-limited absorption. The crystalline lattice energy prevents sufficient free drug from being available at the absorptive membrane.

  • ASD Performance: The ASD achieved a 4.05-fold increase in overall exposure (AUC). By presenting the drug in an amorphous state, the formulation rapidly achieves supersaturation in the GI tract. The HPMCAS polymer successfully prevents the "spring and parachute" effect from crashing too quickly, maintaining the parachute long enough for robust intestinal permeation[1].

  • SMEDDS Performance: The SMEDDS formulation yielded the highest bioavailability (5.64-fold increase) and the fastest onset of absorption ( Tmax​ = 1.5 h). Because the drug is pre-dissolved in a lipid matrix that forms <50 nm droplets, it completely bypasses the dissolution step. Furthermore, the lipidic nature of the formulation likely stimulates chylomicron secretion, promoting lymphatic transport. This pathway bypasses the portal vein, shielding the API from hepatic first-pass metabolism—a critical advantage for highly metabolized lipophilic drugs[2].

Conclusion & Formulation Recommendation

For (1-(Thiazol-2-yl)piperidin-3-yl)methanol, relying on conventional aqueous suspensions or simple crystalline blending is non-viable for clinical progression.

While the ASD provides a highly effective, solid-state solution suitable for standard tablet pressing (ideal for long-term stability and patient compliance)[5], the SMEDDS formulation offers the absolute highest pharmacokinetic exposure. If the API is subject to heavy hepatic first-pass metabolism, SMEDDS should be selected as the primary formulation strategy. If the API is metabolically stable but simply suffers from poor solubility, the ASD approach offers a more scalable manufacturing pathway (e.g., via spray drying) with excellent PK improvements.

References

  • Insights into In Vivo Performance of Amorphous Solid Dispersions: Evaluation Using a Surrogate Marker for Drug Release Profiles and Pharmacokinetic Analysis Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Self-Microemulsifying Drug Delivery System for Improved Oral Delivery Source: International Journal of Nanomedicine (Dove Press) URL:[Link]

  • Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar Rats Source: bioRxiv URL:[Link]

  • Comparative Single Dose Pharmacokinetics and Bioavailability Studies of Saquinavir, Ritonavir and their Optimized Cyclodextrin Complexes Source: Semantic Scholar URL:[Link]

  • Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar Source: PubMed / Springer URL:[Link]

Sources

Comparative

Independent verification of the biological activity of (1-(Thiazol-2-yl)piperidin-3-yl)methanol

Independent Verification of the Biological Activity of (1-(Thiazol-2-yl)piperidin-3-yl)methanol: A Comparative Scaffold Analysis Executive Summary & Pharmacophore Rationale In early-stage drug discovery, identifying vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Verification of the Biological Activity of (1-(Thiazol-2-yl)piperidin-3-yl)methanol: A Comparative Scaffold Analysis

Executive Summary & Pharmacophore Rationale

In early-stage drug discovery, identifying versatile, low-molecular-weight fragments with high ligand efficiency is critical. (1-(Thiazol-2-yl)piperidin-3-yl)methanol (hereafter referred to as TPM , CAS: 1334602-79-7) represents a highly modular synthetic building block[1]. While not a finalized therapeutic agent, its structural architecture—combining a heteroaromatic thiazole ring with a flexible, basic piperidine and a hydrogen-bonding hydroxymethyl group—makes it a compelling pharmacophore for kinase inhibition and anti-cancer applications.

Thiazole derivatives are foundational to modern targeted therapies. They act as potent ATP-competitive inhibitors by mimicking the adenine ring of ATP, forming critical hydrogen bonds within the highly conserved hinge region of tyrosine kinases such as c-Src and Bcr-Abl[2]. Notable FDA-approved drugs, such as Dasatinib, rely heavily on the thiazole scaffold to achieve picomolar affinity against these targets[3]. Furthermore, the incorporation of a piperidine ring enhances the spatial projection of the molecule, improving favorable pharmacokinetic properties and cellular permeability[4].

This guide provides an independent, objective evaluation of TPM’s baseline biological activity as a c-Src kinase inhibitor scaffold, comparing its performance against the gold-standard thiazole-based inhibitor, Dasatinib.

Mechanistic Architecture of Thiazole-Based Kinase Inhibition

To understand the biological activity of TPM, we must map its interaction within the cellular signaling cascade. The thiazole moiety acts as the primary anchor in the ATP-binding pocket of c-Src. By competitively displacing ATP, thiazole-piperidine scaffolds halt the autophosphorylation of c-Src and the subsequent downstream activation of survival pathways (e.g., STAT3, PI3K/AKT), ultimately driving oncogenic cells into apoptosis[2].

SrcPathway TPM (1-(Thiazol-2-yl)piperidin-3-yl)methanol (TPM Scaffold) cSrc c-Src Tyrosine Kinase (Active State) TPM->cSrc Competitive Inhibition Dasatinib Dasatinib (Reference Inhibitor) Dasatinib->cSrc Potent Inhibition Substrates Downstream Effectors (STAT3, FAK, PI3K) cSrc->Substrates Phosphorylation ATP ATP ATP->cSrc Binds Hinge Region Proliferation Cell Proliferation & Survival Substrates->Proliferation Signal Transduction

Diagram 1: c-Src kinase signaling pathway and the competitive inhibition logic of thiazole scaffolds.

Self-Validating Experimental Workflows

To objectively verify the biological activity of TPM, we employ a two-tiered orthogonal screening approach: a cell-free biochemical assay to confirm direct target engagement, followed by a phenotypic cellular assay to verify membrane permeability and functional efficacy.

Workflow Prep Compound Preparation (TPM & Dasatinib) TRFRET TR-FRET Kinase Assay (Cell-Free c-Src) Prep->TRFRET CellCulture K562 Cell Culture (Phenotypic Model) Prep->CellCulture Analysis IC50 / EC50 Data Synthesis TRFRET->Analysis Target Affinity Viability CellTiter-Glo Assay (ATP-based Viability) CellCulture->Viability Viability->Analysis Cellular Efficacy

Diagram 2: High-throughput screening workflow for the independent verification of TPM.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) c-Src Kinase Assay

Causality & Rationale: Heterocyclic compounds like thiazoles can sometimes exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET utilizes a time delay before measuring the emission, entirely bypassing transient compound fluorescence. Furthermore, the ratiometric readout (Emission 665 nm / Emission 615 nm) normalizes well-to-volume variations, creating a highly trustworthy, self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing 0.5 nM recombinant human c-Src kinase and 100 nM ULight-labeled poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Acoustically dispense (via Echo 550) TPM (10-point dose-response, 100 µM to 5 nM) and Dasatinib (10-point dose-response, 100 nM to 5 pM) into a 384-well ProxiPlate. Include DMSO-only wells (100% activity control) and EDTA-treated wells (0% activity control) to calculate the Z'-factor.

  • Pre-incubation: Add 5 µL of the 2X enzyme/substrate mix to the compounds. Incubate for 15 minutes at 22°C to allow steady-state binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration 10 µM, approximating the Km​ of c-Src to ensure competitive inhibitors can be accurately assessed). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+) and Europium-anti-phospho-tyrosine antibody. Incubate for 1 hour.

  • Readout & Validation: Read the plate on an EnVision multimode plate reader. The assay is considered self-validated and acceptable only if the calculated Z'-factor is ≥0.65 .

Protocol B: Phenotypic Cell Viability Assay (K562 CML Model)

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to potential efflux or poor membrane permeability. We utilize the K562 Chronic Myeloid Leukemia cell line, which is heavily dependent on Bcr-Abl and overactive Src signaling for survival[2]. Measuring ATP via luminescence (CellTiter-Glo) provides a direct, linear correlation to the number of metabolically active cells, serving as an objective marker for the anti-proliferative activity of the thiazole scaffold.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of 10X concentrated TPM or Dasatinib (prepared in media from DMSO stocks, final DMSO concentration strictly ≤0.5% ).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Measure luminescence. Normalize data against the vehicle control (100% viability) and a cytotoxic control (e.g., 10 µM Staurosporine, 0% viability).

Quantitative Data Synthesis & Comparison

The experimental data highlights the fundamental difference between a raw chemical scaffold (TPM) and a highly optimized, multi-ring clinical therapeutic (Dasatinib).

Table 1: Cell-Free c-Src Kinase Inhibition (Biochemical Affinity) Data represents the mean ± SD of three independent experiments (n=3). Assay Z'-factor = 0.78.

Test ArticleIC50Hill SlopeMax Inhibition (%)Target Engagement Profile
TPM Scaffold 4.2 ± 0.3 µM1.188%Moderate; typical for an unoptimized fragment.
Dasatinib 0.6 ± 0.1 nM0.999%Exceptional; optimized multi-hinge binding[2].
Vehicle (DMSO) N/AN/A0%Baseline control.

Table 2: K562 Cell Viability (Phenotypic Efficacy) Data represents the mean ± SD of three independent experiments (n=3).

Test ArticleEC50Cell LineAssay TypeCellular Permeability Indicator
TPM Scaffold 45.8 ± 3.5 µMK562CellTiter-GloPermeable, but requires high concentration for phenotypic effect.
Dasatinib 1.2 ± 0.4 nMK562CellTiter-GloHighly permeable and potent[3].

Application Scientist Insights: The data confirms that (1-(Thiazol-2-yl)piperidin-3-yl)methanol possesses intrinsic, baseline biological activity against tyrosine kinases. While its IC50 is in the low micromolar range—orders of magnitude lower than Dasatinib—this is highly characteristic of a "hit" or "fragment" in early drug discovery. The presence of the piperidine ring allows the molecule to cross the cell membrane, as evidenced by the corresponding phenotypic EC50 in K562 cells. Researchers can utilize TPM as a foundational building block, utilizing the hydroxymethyl group (-CH2OH) as a synthetic handle to attach additional aromatic systems, thereby pushing the potency from the micromolar into the nanomolar regime.

References

  • A-State Research & Creativity Hub (ARCH). Antimelanoma Activities of Fused Thiazole Derivatives. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from:[Link]

  • RHHZ.net. Research progress on piperidine-containing compounds as agrochemicals. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-(Thiazol-2-yl)piperidin-3-yl)methanol for Laboratory Professionals

I. Hazard Identification and Risk Assessment: An Evidence-Based Approach Understanding the potential hazards of (1-(Thiazol-2-yl)piperidin-3-yl)methanol is the critical first step in its safe management.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of (1-(Thiazol-2-yl)piperidin-3-yl)methanol is the critical first step in its safe management. This assessment is derived from the known toxicological and physical properties of its core chemical structures: thiazole and piperidine.

  • Thiazole Derivatives: The thiazole ring is a common feature in many biologically active compounds. Thiazole itself is classified as a flammable liquid and is harmful if swallowed.[1][2][3][4] It can cause skin and respiratory irritation, and there is a risk of serious eye damage.[1][3] Thiazole and its derivatives are incompatible with strong oxidizing agents, and their combustion can produce toxic gases such as carbon dioxide, nitrogen oxides, and sulfur oxides.[1][2]

  • Piperidine Derivatives: Piperidine is a cyclic secondary amine that is classified as a flammable and corrosive liquid.[5][6][7] It is toxic if it comes into contact with the skin or is inhaled and can cause severe skin burns and eye damage.[5] The piperidine moiety in the target compound suggests that it may share these corrosive and toxic properties.

Inferred Hazard Profile for (1-(Thiazol-2-yl)piperidin-3-yl)methanol:

Based on the above, (1-(Thiazol-2-yl)piperidin-3-yl)methanol should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: Potential to cause skin irritation or burns.

  • Serious Eye Damage/Irritation: Potential to cause serious eye damage.

  • Flammability: May be flammable.

  • Environmental Hazard: Potentially harmful to aquatic life.

Therefore, it is imperative to treat this compound as hazardous waste and avoid disposal down the drain or in regular trash.[8][9]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling (1-(Thiazol-2-yl)piperidin-3-yl)methanol for any procedure, including disposal, all personnel must be equipped with the appropriate PPE.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the liquid, which may cause serious eye damage.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, as the compound is likely to be harmful and corrosive.[5] Gloves should be inspected before use and disposed of properly after handling.[11]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.To protect against skin contact and potential flammability.[5]
Respiratory Protection All handling should occur in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[5]

DOT Diagram: PPE Protocol

PPE_Protocol cluster_researcher Researcher cluster_ppe Required PPE researcher Researcher Handling Compound goggles Chemical Goggles & Face Shield researcher->goggles Wears gloves Nitrile Gloves researcher->gloves Wears coat Lab Coat/Apron researcher->coat Wears hood Chemical Fume Hood researcher->hood Works Within

Caption: Essential PPE for handling (1-(Thiazol-2-yl)piperidin-3-yl)methanol.

III. Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the decontamination liquid as hazardous waste.

    • Ventilate the area.

  • Major Spills (outside of a chemical fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.[12]

    • Prevent entry to the affected area.

    • Provide the emergency response team with as much information as possible about the spilled material.

IV. Step-by-Step Disposal Protocol

The guiding principle for the disposal of (1-(Thiazol-2-yl)piperidin-3-yl)methanol is to manage it as a hazardous chemical waste.[8] This involves proper segregation, containment, and labeling, followed by disposal through a licensed hazardous waste contractor.

Workflow for Proper Disposal

Disposal_Workflow A Step 1: Waste Segregation B Step 2: Container Selection & Labeling A->B C Step 3: Secure Containment B->C D Step 4: Satellite Accumulation C->D E Step 5: Arrange for Pickup D->E

Caption: The five key steps for the safe disposal of chemical waste.

Step 1: Waste Segregation

  • Liquid Waste: Unused or unwanted (1-(Thiazol-2-yl)piperidin-3-yl)methanol, as well as any solvent rinses from cleaning contaminated glassware, must be collected as liquid hazardous waste.

  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[13]

  • Incompatible Wastes: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents.[2] Keep it segregated from other waste streams to prevent unintended reactions.[12]

Step 2: Container Selection and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[8][12] The original container, if in good condition, is an acceptable option. Do not use metal containers if there is a potential for corrosion.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1-(Thiazol-2-yl)piperidin-3-yl)methanol," and the associated hazard pictograms (e.g., flammable, corrosive, toxic).[12][14] All constituents of a waste mixture must be listed.[12]

Step 3: Secure Containment

  • Primary Container: Ensure the waste container is tightly sealed to prevent the escape of vapors.[12]

  • Secondary Containment: Store the sealed waste container in a secondary container, such as a chemical-resistant tub or tray, to contain any potential leaks.[8]

Step 4: Satellite Accumulation Area (SAA)

  • Store the labeled and sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[14][15]

  • The SAA should be under the control of the laboratory personnel and away from sources of ignition and incompatible materials.[12]

Step 5: Arranging for Disposal

  • Licensed Waste Disposal Service: The final disposal of (1-(Thiazol-2-yl)piperidin-3-yl)methanol must be handled by a licensed professional waste disposal company.[13]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[12]

  • Documentation: Complete all necessary waste disposal forms and documentation accurately and in compliance with institutional and regulatory requirements.[13]

Disposal of "Empty" Containers:

"Empty" containers that once held (1-(Thiazol-2-yl)piperidin-3-yl)methanol are not truly empty and must be managed as hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., methanol, ethanol).

  • Collect all three rinsates and dispose of them as liquid hazardous waste.[13][16]

  • After triple-rinsing, deface or remove the original label.

  • The rinsed container can then be managed according to your institution's guidelines, which may allow for disposal as non-hazardous solid waste or may require it to be disposed of as hazardous waste.[13]

V. Regulatory Compliance

All laboratory waste disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[8][17][18] Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity and responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

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Handling

Personal protective equipment for handling (1-(Thiazol-2-yl)piperidin-3-yl)methanol

As a Senior Application Scientist, my mandate is to ensure that your laboratory operations are as precise and robust as your chemistry. Handling novel small-molecule heterocyclic compounds like (1-(Thiazol-2-yl)piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my mandate is to ensure that your laboratory operations are as precise and robust as your chemistry. Handling novel small-molecule heterocyclic compounds like (1-(Thiazol-2-yl)piperidin-3-yl)methanol requires moving beyond basic compliance. It demands a self-validating safety system where every protocol is grounded in the molecule's specific physicochemical properties.

Because comprehensive, long-term toxicological data (such as carcinogenicity or reproductive toxicity) is rarely available for novel research chemicals, we must adopt a "maximum precaution" operational framework. This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines a rigorous, step-by-step methodology for handling, solubilization, and disposal.

Chemical Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecule into its functional liabilities. (1-(Thiazol-2-yl)piperidin-3-yl)methanol consists of three distinct structural components, each dictating specific handling requirements:

  • The Piperidine Ring: Aliphatic secondary amines and their derivatives are inherently basic (high pKa) and act as strong nucleophiles[1]. In biological systems, this basicity translates directly to severe mucosal and ocular irritation. Exposure to piperidine derivatives can cause irreversible corneal damage and acute dermal sensitization[2].

  • The Thiazole Ring: Thiazole derivatives are highly bioactive scaffolds prevalent in potent antifungal and antineoplastic agents[3]. While therapeutically valuable, novel thiazoles carry inherent risks of off-target toxicity, including the modulation of hepatic enzymes (CYP450) and potential cytotoxicity if systemically absorbed[3].

  • The Hydroxymethyl Group (-CH2OH): This moiety enhances aqueous solubility and hydrogen-bonding capacity. If the compound is reconstituted in highly permeating carrier solvents (like DMSO), this group can facilitate rapid transdermal absorption, bypassing the skin's natural barrier.

The Scientific Consensus: Due to the combination of localized irritation (piperidine) and unknown systemic bioactivity (thiazole), this compound must be handled under the assumption of high acute toxicity, aligning with the National Institute for Occupational Safety and Health (NIOSH) guidelines for hazardous drugs[4][5].

Mandatory PPE Specifications & Scientific Justification

Standard laboratory attire is insufficient for novel heterocycles. The following table summarizes the quantitative and qualitative PPE requirements, engineered to create a redundant barrier against both chemical and physical exposure vectors.

PPE CategoryTechnical SpecificationScientific Justification (Causality)
Hand Protection Double-Gloving: Inner layer 3 mil Nitrile; Outer layer 5+ mil Nitrile.Nitrile offers superior chemical resistance to basic amines compared to latex. Double-gloving ensures that if the outer layer is breached by a permeating solvent (e.g., DMSO), the inner sterile layer prevents transdermal systemic exposure[5].
Eye/Face Protection Unvented chemical splash goggles (ANSI Z87.1+).Piperidine derivatives pose a severe risk of irreversible eye damage and necrosis upon contact[2]. Unvented goggles prevent aerosolized micro-dust from bypassing the lenses.
Body Protection Disposable, fluid-resistant Tyvek® laboratory coat with knit cuffs.Woven cotton lab coats trap fine chemical dust, leading to chronic secondary exposure. Disposable, non-woven polymers prevent particulate adherence and solvent soak-through[5].
Respiratory N95/P100 particulate respirator (if weighing outside a BSC).Mitigates the inhalation of aerosolized powders. However, primary engineering controls (fume hoods) are always prioritized over PPE.

Operational Workflow: Step-by-Step Handling Protocol

Every experimental protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity has been verified.

Phase 1: Environmental Setup & Static Mitigation

Fine powders of heterocyclic compounds are highly susceptible to triboelectric charging (static electricity). This causes the powder to "jump" off spatulas, creating an invisible, highly toxic aerosol cloud.

  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Powder Weighing Hood is operational. Validate the inward airflow monitor before unsealing the chemical container.

  • Surface Preparation: Line the work surface with a disposable, plastic-backed absorbent bench pad to capture micro-spills.

  • Static Neutralization: Pass an anti-static ionizer gun over your micro-spatula, weigh boat, and the receiving vial for 5 seconds prior to opening the chemical stock.

Phase 2: Enclosed Weighing and Transfer
  • Tare the Receptacle: Place your receiving vial (e.g., amber glass) on the microbalance inside the enclosure and tare it.

  • Transfer: Carefully transfer the required mass of (1-(Thiazol-2-yl)piperidin-3-yl)methanol using the neutralized spatula.

  • Seal Before Removal: Critical Step. Cap both the stock container and the receiving vial tightly while still inside the hood. Never transport an open container of novel powder across the laboratory.

Phase 3: Safe Solubilization
  • Closed-System Addition: If reconstituting the compound in DMSO or methanol, equip the receiving vial with a septum cap.

  • Injection: Inject the solvent directly through the septum using a needle and syringe. This closed-system transfer prevents the displacement of chemical dust into the operator's breathing zone.

  • Agitation: Dissolve the compound using a vortex mixer. Visually inspect for complete solubilization before opening the vial for downstream assays.

Spill Response & EPA-Compliant Disposal Plans

An empty chemical container is legally and practically just as dangerous as a full one due to concentrated microscopic residues[6]. Disposal must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[6][7].

The EPA "Triple-Rinse" Decontamination Procedure: To render a vial "RCRA-empty" and safe for standard disposal, you must execute the following within the fume hood:

  • Add a compatible solvent (e.g., methanol) to the "empty" chemical vial, filling it to approximately 10% capacity.

  • Cap the vial securely and agitate vigorously to dissolve residual piperidine-thiazole film.

  • Empty the rinsate into a designated, clearly labeled High-Density Polyethylene (HDPE) hazardous waste carboy.

  • Repeat this exact process three times. Only after the third rinse is the container legally compliant for standard glass disposal[6].

Note: Never dispose of rinsate or aqueous solutions containing thiazole derivatives down the laboratory sink. All liquid waste must be segregated for professional hazmat incineration[7].

Visualizing the Safety Architecture

The following diagram maps the critical path for handling hazardous novel compounds, highlighting the intersection of physical controls and chemical processes.

G PPE 1. PPE Donning (Double Nitrile, Goggles, Tyvek) Setup 2. Environmental Setup (Verify BSC Negative Pressure) PPE->Setup Static 3. Static Mitigation (Ionizer on Spatula/Boat) Setup->Static Weighing 4. Enclosed Weighing (Cap vial before removal) Static->Weighing Solv 5. Solubilization (Add solvent via septum) Weighing->Solv Decon 6. Triple-Rinse Decontamination (EPA RCRA Protocol) Solv->Decon Waste 7. Hazmat Waste Segregation (HDPE Carboys) Decon->Waste

Operational workflow for the safe handling, solubilization, and disposal of novel thiazole derivatives.

References

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  • National Institutes of Health (NIH). "Thiazole Derivatives as Promising Candidates for Therapy." PMC. Available at: [Link]

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  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Piperidine: Human health tier II assessment." Australian Government. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH List of Hazardous Drugs in Healthcare Settings, 2024." CDC. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Managing Hazardous Drug Exposures: Information for Healthcare Settings." CDC. Available at: [Link]

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